Product packaging for 3-Cyanophenylboronic acid(Cat. No.:CAS No. 150255-96-2)

3-Cyanophenylboronic acid

货号: B130453
CAS 编号: 150255-96-2
分子量: 146.94 g/mol
InChI 键: XDBHWPLGGBLUHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Cyanophenylboronic acid is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its core value lies in the presence of two distinct functional groups: the boronic acid moiety, which facilitates C-C bond formation with aryl halides, and the cyano group, which is a versatile chemical handle for further transformation into other functional groups like aminomethyl or carboxylic acids. This makes it a crucial intermediate in the synthesis of more complex molecules for pharmaceutical research and development. The compound is widely used in the preparation of biaryl structures that serve as key scaffolds in active pharmaceutical ingredients (APIs) and materials science. Computational chemistry data suggests this compound may act as an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, indicating its potential relevance in probing metabolic pathways and drug-drug interactions. Furthermore, the nitrile group can interact with various biological targets, positioning this compound as a useful precursor in chemical biology and medicinal chemistry programs for constructing protein-binding ligands and enzyme inhibitors. The global market for this compound reflects its importance in these research areas, driven by ongoing innovation in chemical synthesis and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BNO2 B130453 3-Cyanophenylboronic acid CAS No. 150255-96-2

属性

IUPAC Name

(3-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHWPLGGBLUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370216
Record name 3-Cyanophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150255-96-2
Record name 3-Cyanophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150255-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of 3-Cyanophenylboronic Acid in Suzuki Coupling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This technical guide provides a detailed examination of the mechanism of action of 3-cyanophenylboronic acid as a coupling partner in this reaction. The presence of the electron-withdrawing cyano group significantly influences the electronic properties of the boronic acid, impacting the key transmetalation step of the catalytic cycle. This document outlines the fundamental principles of the Suzuki coupling, delves into the specific electronic effects imparted by the 3-cyano substituent, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the mechanistic pathways.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (such as a boronic acid) and an organohalide, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) intermediate.[2] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic group from the organoboron species (R²-BY₂) is transferred to the palladium(II) center, displacing the halide. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

The efficiency of each step is influenced by various factors, including the nature of the substrates, the choice of catalyst, ligands, base, and solvent.

The Role of the 3-Cyano Substituent: An Electronic Perspective

The this compound molecule features a powerful electron-withdrawing cyano (-CN) group at the meta position of the phenyl ring. This substituent exerts a significant influence on the electronic properties of the boronic acid, which in turn affects its reactivity in the Suzuki coupling, particularly during the transmetalation step.

Kinetic studies have shown that electron-deficient boronic esters exhibit an increased rate of transmetalation compared to their corresponding boronic acids.[5] This acceleration is attributed to the increased Lewis acidity of the boron atom, which facilitates the formation of the boronate species upon reaction with a base. The more polarized B-C bond in the resulting boronate enhances the transfer of the aryl group to the palladium center.

Furthermore, computational studies on related cyano-activated substrates in Suzuki couplings have highlighted the inductive effects of the cyano group, which can influence the stability of intermediates and transition states throughout the catalytic cycle.[6][7]

Quantitative Data

While specific kinetic data for the Suzuki coupling of this compound is not extensively available in the literature, the general trend of enhanced reactivity for electron-deficient boronic acids is well-documented. The following table summarizes the qualitative impact and provides a framework for understanding the expected performance.

ParameterObservation with Electron-Deficient Boronic AcidsReference
Transmetalation Rate Increased compared to electron-neutral or -rich boronic acids/esters.[5]
Overall Reaction Yield Generally high, subject to optimization of reaction conditions.[8]
Stability Cyanophenylboronic acids can be prone to thermal instability and protodeboronation; use of boronic esters is often preferred.[5][8]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions. Specific conditions for reactions involving this compound or its esters should be optimized based on the specific coupling partners and desired outcomes.

General Procedure 1: Standard Suzuki Coupling

This protocol is adapted from typical Suzuki coupling procedures.[9]

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • This compound or its pinacol (B44631) ester (1.2 - 1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01 - 0.05 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

    • Solvent (e.g., Toluene, Dioxane, THF, with water for biphasic conditions)

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound (or its ester), the palladium catalyst, and the base.

    • Add the solvent system. If using a biphasic system, an aqueous solution of the base is typically used.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Procedure 2: Microwave-Assisted Suzuki Coupling

This protocol is adapted for microwave synthesis, which can often reduce reaction times.[9]

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • This compound or its pinacol ester (1.5 equiv)

    • Palladium Catalyst (e.g., PdCl₂(dppf), 0.1 equiv)

    • Base (e.g., 2 M K₂CO₃, 10 equiv)

    • Solvent (e.g., N,N-Dimethylacetamide - DMA)

  • Procedure:

    • In a microwave reaction vial, combine the aryl halide, this compound (or its ester), palladium catalyst, and base in the solvent.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction to 150 °C for 20 minutes.

    • After cooling, filter the reaction mixture and purify the filtrate by column chromatography.

Visualizing the Mechanism

The following diagrams illustrate the key mechanistic steps and logical relationships in the Suzuki-Miyaura coupling of this compound.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid 3-NC-Ar'-B(OH)₂ base Base (e.g., OH⁻) boronic_acid->base boronate [3-NC-Ar'-B(OH)₃]⁻ base->boronate Activation boronate->transmetalation diaryl_pd Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow start Start: Combine Reagents combine Aryl Halide This compound Pd Catalyst Base Solvent start->combine degas Degas with Inert Gas combine->degas react Heat and Stir (Conventional or Microwave) degas->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product: 3-Arylbenzonitrile purify->product

Figure 2: General experimental workflow for Suzuki coupling.

Logical_Relationship cyano Electron-Withdrawing 3-Cyano Group lewis_acidity Increased Lewis Acidity of Boron cyano->lewis_acidity Inductive Effect boronate_formation Facilitated Boronate Formation with Base lewis_acidity->boronate_formation transmetalation_rate Increased Rate of Transmetalation boronate_formation->transmetalation_rate overall_reactivity Enhanced Overall Reactivity transmetalation_rate->overall_reactivity

References

An In-depth Technical Guide to the Health and Safety Handling of 3-Cyanophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety protocols for handling chemical reagents is paramount. This guide provides a detailed overview of the safe handling of 3-cyanophenylboronic acid, a versatile building block in medicinal chemistry and materials science. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a comprehensive safety profile.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its potential dangers.

GHS Classification:

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral)3 or 4H301/H302Danger/WarningToxic or Harmful if swallowed[1][2]
Acute Toxicity (Dermal)3H311DangerToxic in contact with skin[1]
Acute Toxicity (Inhalation)3H331DangerToxic if inhaled[1]
Skin Corrosion/Irritation2H315WarningCauses skin irritation[1][2][3][4]
Serious Eye Damage/Eye Irritation2AH319WarningCauses serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335WarningMay cause respiratory irritation[2][3][4]

Pictograms:

  • Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).

  • Exclamation Mark (GHS07): Indicates skin and eye irritation, and respiratory tract irritation.

It is important to note that the toxicological properties of this compound have not been fully investigated, and the available data may be limited[4]. Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling, storage, and emergency response.

PropertyValue
Chemical Formula C₇H₆BNO₂
Molecular Weight 146.94 g/mol [2][3]
Appearance White to yellow solid[1]
Melting Point 298 °C (decomposes)[5]
Solubility Soluble in Methanol, Insoluble in water[1][4]
Stability Stable under normal conditions[1][4]
Incompatible Materials Strong acids, Strong bases, Oxidizing agents[1][4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature and safety data sheets. Such studies are typically conducted by manufacturers and may be proprietary. The GHS classifications provided are based on available data and computational models. Researchers should operate under the assumption that the substance is toxic and an irritant, as indicated by the hazard classifications.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood[1][3].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield[1][3][4].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1][3].

  • Dust Control: Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof vacuum[6].

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place[1][3][4].

  • Temperature: Store in a cool, dry place. Some sources recommend refrigeration[4][7].

  • Incompatibilities: Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents[1][4].

  • Security: Store in a locked-up area[1][3].

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound ppe_node Handling this compound eye_protection Eye Protection (Safety Goggles/Face Shield) ppe_node->eye_protection hand_protection Hand Protection (Chemical-Resistant Gloves) ppe_node->hand_protection body_protection Body Protection (Lab Coat) ppe_node->body_protection respiratory_protection Respiratory Protection (Use in Fume Hood or with Respirator) ppe_node->respiratory_protection

Caption: Recommended PPE for handling this compound.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][3][4].
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1][3][4].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3][4].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3].

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[1][3].

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and boron oxides[3][4].

  • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[3][4].

Accidental Release Measures

A clear and efficient response to an accidental spill is vital to prevent contamination and exposure.

Spill Response Workflow:

Spill_Response_Workflow cluster_spill Accidental Spill Response Workflow for this compound start Spill Occurs evacuate Evacuate Immediate Area & Ensure Ventilation start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep or vacuum, avoid dust) contain->cleanup dispose Dispose of Waste (In a sealed container as hazardous waste) cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: Workflow for responding to a spill of this compound.

Key steps for accidental release:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) to prevent skin and eye contact and inhalation of dust[1][3][4].

  • Environmental Precautions: Prevent the product from entering drains or waterways[1][3].

  • Containment and Cleaning: Sweep up the material and place it in a suitable container for disposal. Avoid generating dust[4][6].

Toxicological Information

The primary toxicological concerns with this compound are its potential for acute toxicity and its irritant effects.

  • Acute Toxicity: Classified as toxic if swallowed, in contact with skin, or if inhaled[1].

  • Skin Irritation: Causes skin irritation[1][3][4].

  • Eye Irritation: Causes serious eye irritation[1][3][4].

  • Respiratory Irritation: May cause respiratory tract irritation[3][4].

  • Quantitative Data: Specific LD50 (oral, dermal) and LC50 (inhalation) values are not available in the consulted safety data sheets. The toxicological properties have not been fully investigated[4].

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[4].

This guide provides a comprehensive overview of the health and safety considerations for handling this compound. Adherence to these guidelines is essential for the safety of all laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-Cyanophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 3-cyanophenylboronic acid. The information is compiled from various sources to support research, development, and application of this compound in medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key characterization techniques.

Core Thermodynamic and Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its core thermodynamic and physical properties are summarized in the table below. It is important to note that some of these values are predicted through computational models and should be considered as estimates until experimentally verified.

PropertyValueSource
Molecular Formula C₇H₆BNO₂[1]
Molecular Weight 146.94 g/mol [1]
Melting Point 298 °C (decomposes)[2]
Boiling Point (Predicted) 347.4 ± 44.0 °C[2]
Density (Predicted) 1.25 ± 0.1 g/cm³[2]
pKa (Predicted) 7.17 ± 0.10[2]
Solubility Soluble in Methanol[2]

Crystal Structure

The crystal structure of this compound has been determined, providing insights into its solid-state packing and intermolecular interactions. This information is crucial for understanding its physical properties, such as solubility and melting point.

Crystal SystemSpace GroupUnit Cell Parameters
MonoclinicP2₁/ca = 3.8064(2) Å, b = 16.1560(8) Å, c = 11.4585(6) Å, β = 93.472(2)°

Crystal structure data obtained from X-ray diffraction studies.

Experimental Protocols

This section details the experimental methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the reaction of 3-bromobenzonitrile (B1265711) with an organolithium reagent followed by quenching with a borate (B1201080) ester.

Materials:

  • 3-Bromobenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • n-Butyllithium (in hexanes)

  • 4M Sulfuric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Dimethylformamide (DMF)

  • Water

Procedure: [2]

  • Dissolve 3-bromobenzonitrile in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add triisopropyl borate to the cooled solution.

  • Add n-butyllithium dropwise to the reaction mixture while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Cool the reaction to 0 °C and quench with 4M sulfuric acid.

  • Separate the aqueous layer and extract the organic layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a DMF-water mixture to obtain this compound as light yellow needles.

A visual representation of the synthesis workflow is provided below.

G cluster_synthesis Synthesis Workflow start Dissolve 3-bromobenzonitrile in anhydrous THF cool1 Cool to -78 °C start->cool1 add_borate Add triisopropyl borate cool1->add_borate add_buLi Add n-butyllithium add_borate->add_buLi warm Warm to room temperature add_buLi->warm cool2 Cool to 0 °C warm->cool2 quench Quench with 4M H₂SO₄ cool2->quench extract Extract with ethyl acetate quench->extract dry Dry over MgSO₄ extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from DMF/water evaporate->recrystallize product This compound recrystallize->product

A flowchart illustrating the synthesis of this compound.
Solubility Determination

The solubility of boronic acids can be determined using the dynamic (synthetic) method, which involves observing the temperature at which a solid completely dissolves in a solvent.

Materials and Apparatus:

  • This compound

  • High-purity organic solvents (e.g., methanol, ethanol, acetone, chloroform, etc.)

  • Jacketed glass vessel with a magnetic stirrer

  • Temperature-controlled circulating bath

  • Calibrated temperature probe

  • Light source and detector (for turbidity measurement)

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

  • Heat the mixture at a constant, slow rate (e.g., 0.5 °C/min) while stirring vigorously.

  • Monitor the turbidity of the solution using a light transmission detector.

  • The temperature at which the solution becomes clear (i.e., the last solid particle dissolves) is recorded as the solubility temperature for that specific concentration.

  • Repeat the measurement for different concentrations to construct a solubility curve.

The following diagram outlines the logical workflow for determining the solubility of a solid compound.

G cluster_solubility Solubility Determination Workflow prepare Prepare mixture of known composition heat Heat at a constant rate with stirring prepare->heat monitor Monitor turbidity heat->monitor dissolved Record temperature of complete dissolution monitor->dissolved repeat Repeat for different compositions dissolved->repeat curve Construct solubility curve repeat->curve

Workflow for the experimental determination of solubility.

Computational Thermodynamic Properties

While experimental data for some thermodynamic properties of this compound are limited, computational studies provide valuable theoretical insights. These calculations are typically performed using density functional theory (DFT) or other high-level quantum mechanical methods.

A computational study on this compound has been performed to understand its conformational analysis, and electronic properties.[3][4] The study calculated properties such as HOMO-LUMO energy gap, dipole moment, and polarizability.[3][4] For researchers interested in the detailed computational methodology, the study employed the B3LYP/6-311++G(d,p) level of theory.[3][4]

It is important for drug development professionals to note that while these computational values provide excellent estimates, they should be used in conjunction with experimentally determined data whenever possible for the most accurate understanding of the compound's behavior.

Further Research and Considerations

While this guide provides a summary of the currently available thermodynamic data for this compound, there are areas where further experimental investigation is warranted. Specifically, experimental determination of the following properties would be highly valuable:

  • Heat capacity (Cp): Essential for understanding the temperature dependence of enthalpy and entropy.

  • Enthalpy of formation (ΔHf°): A fundamental thermodynamic property for calculating reaction enthalpies.

  • Gibbs free energy of formation (ΔGf°): Key for predicting the spontaneity of reactions involving the compound.

  • Comprehensive solubility profile: Quantitative solubility data in a wider range of pharmaceutically relevant solvents.

  • Thermal stability analysis: Detailed decomposition profile using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The generation of this data will provide a more complete thermodynamic profile of this compound, aiding in its application in drug design, formulation, and materials science.

References

Solubility Profile of 3-Cyanophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyanophenylboronic acid, a key building block in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document presents a detailed analysis based on available qualitative information and quantitative data from closely related phenylboronic acid analogs. The experimental methodologies provided are standard for determining the solubility of organic compounds and can be directly applied to this compound.

Executive Summary

This compound is an organic compound of significant interest in medicinal chemistry and materials science. Its solubility is a critical parameter for its application in chemical reactions, purification processes, and formulation development. While specific quantitative solubility data is scarce, qualitative assessments indicate its solubility in polar organic solvents such as methanol. Recrystallization has been successfully performed using a dimethylformamide (DMF)-water system, suggesting solubility in this solvent mixture[1]. The solubility of phenylboronic acid and its derivatives is influenced by factors such as the nature of the solvent and the presence of substituents on the phenyl ring.

Quantitative Solubility Data of Phenylboronic Acid Analogs

To provide a framework for understanding the potential solubility of this compound, the following tables summarize the experimentally determined solubility of the parent compound, phenylboronic acid, and various isomers of isobutoxyphenylboronic acid in several organic solvents. The data is presented as the mole fraction of the solute at various temperatures. This data is derived from studies employing the dynamic (synthetic) method for solubility determination.

Table 1: Solubility of Phenylboronic Acid in Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.15Data not available
303.15Data not available
313.15Data not available
323.15Data not available
3-Pentanone293.15Data not available
303.15Data not available
313.15Data not available
323.15Data not available
Acetone293.15Data not available
303.15Data not available
313.15Data not available
323.15Data not available
Dipropyl Ether293.15Data not available
303.15Data not available
313.15Data not available
323.15Data not available
Methylcyclohexane293.15Data not available
303.15Data not available
313.15Data not available
323.15Data not available

Note: Specific mole fraction data for unsubstituted phenylboronic acid was not available in the initial search results. However, it is reported to have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[2][3].

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.105
Dipropyl Ether293.150.1050.0200.015
303.150.1550.0320.025
313.150.2200.0500.040
323.150.3050.0750.062
Methylcyclohexane293.150.0020.0010.001
303.150.0040.0020.002
313.150.0070.0030.003
323.150.0120.0050.005

Data sourced from a study on the solubility of isobutoxyphenylboronic acids[4].

The cyano group in this compound is electron-withdrawing and can participate in dipole-dipole interactions, which may influence its solubility profile compared to the analogs presented. It is expected to exhibit good solubility in polar aprotic solvents.

Experimental Protocols for Solubility Determination

A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method . This method involves monitoring the temperature at which a solid solute dissolves completely in a solvent at a known concentration.

Materials and Equipment
  • Solute: this compound (or other boronic acid of interest)

  • Solvents: High-purity organic solvents

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Heating/cooling circulator for precise temperature control

  • Calibrated temperature probe

  • Luminance probe or a device to measure light transmission

  • Analytical balance for accurate weighing

Procedure
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.3 K/minute) while being vigorously stirred to ensure thermal equilibrium.

  • Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves with increasing temperature, the turbidity of the mixture decreases, leading to an increase in light transmission.

  • Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.

  • Data Collection: Repeat the procedure for different compositions of the solute and solvent to generate a solubility curve (mole fraction vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

experimental_workflow Workflow for Dynamic Solubility Determination start Start prep Prepare biphasic sample of known composition start->prep heat_stir Heat and stir sample at a constant rate prep->heat_stir monitor Continuously monitor turbidity/light transmission heat_stir->monitor check Is the solution clear? monitor->check check->heat_stir No record Record equilibrium solubility temperature check->record Yes repeat Repeat for different compositions? record->repeat repeat->prep Yes end End repeat->end No

Caption: Dynamic method for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for understanding its likely solubility behavior based on qualitative information and data from analogous compounds. The provided experimental protocol for the dynamic method offers a reliable approach for researchers to determine the precise solubility of this compound in various solvents, which is essential for its effective use in research and development. The general trend observed for phenylboronic acids suggests that polar solvents will be more effective for dissolving this compound.

References

The Industrial Versatility of 3-Cyanophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanophenylboronic acid has emerged as a pivotal building block in modern chemistry, with significant industrial applications spanning organic synthesis, advanced materials science, and chemical sensor technology. Its unique bifunctionality, possessing both a nucleophilic cyano group and a versatile boronic acid moiety, allows for its integration into a diverse array of molecular architectures. This technical guide provides an in-depth overview of the core industrial applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel pharmaceuticals, electronic materials, and sensing technologies.

Core Applications in Organic Synthesis

This compound is a cornerstone reagent in synthetic organic chemistry, primarily utilized for the construction of complex molecular frameworks through cross-coupling reactions. The electron-withdrawing nature of the cyano group can enhance the reactivity and selectivity of the boronic acid in these transformations.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the most prominent application of this compound.[2] It facilitates the formation of carbon-carbon bonds between the cyanophenyl group and various aryl or vinyl halides, yielding substituted biphenyls and related structures. These products are often key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Key Synthesized Compounds:

  • Piperidine-based MCH R1 antagonists: These compounds are investigated for their potential in treating obesity and other metabolic disorders.[4][5]

  • 4-Aryl-1,8-naphthyridin-2(1H)-ones: This class of molecules exhibits a range of biological activities and is explored in drug discovery programs.[4][5]

  • Biaryl-based phenylalanine amino acid analogs: These are utilized as ligands for kainate receptors, which are implicated in various neurological processes.[4][5]

Quantitative Data for Suzuki-Miyaura Coupling

The yield of Suzuki-Miyaura reactions is highly dependent on the specific substrates, catalyst, base, and solvent system employed. However, reactions involving phenylboronic acids and various aryl halides are known to proceed with good to excellent yields.

Aryl Halide PartnerBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-toluenePhenylboronic AcidPd-NHC-MIL-101(Cr) (0.6)K₂CO₃H₂O85198[6]
4-Chloro-anisolePhenylboronic AcidPd-NHC-MIL-101(Cr) (0.6)K₂CO₃H₂O851.596[6]
1-Bromo-4-fluoro-benzene4-Fluorophenyl-boronic AcidG-COOH-Pd-10K₂CO₃DMF/H₂O11048>95[7]
4-Bromo-benzonitrilePhenylboronic AcidPd-NHC-MIL-101(Cr) (0.6)K₂CO₃H₂O85199[6]

Experimental Protocol: Synthesis of 4-Aryl-1,8-naphthyridin-2(1H)-ones

This protocol is representative for the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones from 4-halo-1,8-naphthyridin-2(1H)-ones and an arylboronic acid, such as this compound.[4]

  • Reaction Setup: In a round-bottom flask, combine the 4-halo-1,8-naphthyridin-2(1H)-one (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as sodium carbonate (2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol (B145695), and water (e.g., in a 4:1:1 ratio).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 4-(3-cyanophenyl)-1,8-naphthyridin-2(1H)-one.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E K [B(OH)2X]⁻ + M⁺ D->K F Reductive Elimination E->F F->A G Ar-Ar' (Coupled Product) F->G H Ar-X (Aryl Halide) H->B I Ar'B(OH)2 (this compound) I->D J Base (e.g., Na2CO3) J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Evans-Lam (CEL) Amination

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds. This compound can be used in CEL amination to form C-N bonds, producing N-aryl amines. This reaction offers an alternative to palladium-catalyzed methods and can often be performed under milder conditions, open to the air.

Applications in Materials Science

The incorporation of the this compound moiety into larger molecular structures is a key strategy in the development of advanced materials. The cyano group imparts specific electronic properties, while the boronic acid functionality serves as a versatile chemical handle for polymerization or derivatization.[1]

Organic Light-Emitting Diodes (OLEDs)

Chemical Sensing Applications

The boronic acid group has a unique and reversible covalent interaction with diols, making it an excellent recognition element for saccharides and other cis-diol-containing biomolecules.[3] This interaction forms the basis for a variety of chemical sensors. Additionally, as a Lewis acid, the boron atom can interact with Lewis bases like fluoride (B91410) and cyanide anions, enabling the development of sensors for these ions.

Saccharide Detection

Sensors based on phenylboronic acids can detect physiologically important sugars like glucose and fructose. The binding of a saccharide to the immobilized boronic acid on a sensor surface can be transduced into a measurable signal, such as a change in capacitance, fluorescence, or color.

Quantitative Data for a Phenylboronic Acid-Based Capacitive Saccharide Sensor

The following data is for a sensor based on aminophenylboronic acid, which demonstrates the typical performance characteristics of this class of sensors.

AnalyteConcentration Range (M)Limit of Detection (LOD) (M)Reference
Glucose1.0 x 10⁻⁸ - 1.0 x 10⁻³0.8 x 10⁻⁹[5][8]
Fructose1.0 x 10⁻⁸ - 1.0 x 10⁻²0.6 x 10⁻⁹[5][8]
Dextran1.0 x 10⁻¹⁰ - 1.0 x 10⁻⁵13 x 10⁻¹²[5][8]
Human IgG1.0 x 10⁻¹³ - 1.0 x 10⁻⁷16 x 10⁻¹⁵[5][8]

Experimental Protocol: Fabrication and Use of a Capacitive Saccharide Sensor

This protocol describes the fabrication of a capacitive sensor using an immobilized aminophenylboronic acid, which is analogous to how a this compound-based sensor would be constructed.[5][8]

  • Electrode Cleaning: Clean a gold electrode by immersing it in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes, followed by thorough rinsing with deionized water and ethanol.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the clean gold electrode in a solution of a thiol-containing linker molecule (e.g., 11-mercaptoundecanoic acid) in ethanol for 24 hours to form a self-assembled monolayer.

  • Activation of Carboxyl Groups: Activate the terminal carboxyl groups of the SAM by immersing the electrode in a solution containing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) for 1 hour.

  • Immobilization of Phenylboronic Acid: Immerse the activated electrode in a solution of 3-aminophenylboronic acid (or a derivative like this compound with a suitable linker) in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) for 2 hours to allow for covalent attachment.

  • Measurement: The sensor is now ready for use. Capacitance measurements are performed in a flow cell. A baseline is established with a running buffer. The sample containing the saccharide is then introduced, and the change in capacitance due to the binding of the saccharide to the immobilized boronic acid is measured.

  • Regeneration: The sensor can be regenerated by washing with a low pH buffer, which disrupts the boronic acid-diol ester linkage, preparing the sensor for the next measurement.

Workflow for a Boronic Acid-Based Chemical Sensor

Sensor_Workflow cluster_fabrication Sensor Fabrication cluster_detection Detection Cycle A 1. Clean Gold Electrode B 2. Form Self-Assembled Monolayer (SAM) A->B C 3. Activate SAM (EDC/NHS) B->C D 4. Immobilize This compound C->D E 5. Establish Baseline (Buffer Flow) D->E Ready for Use F 6. Introduce Analyte (e.g., Glucose) E->F G 7. Measure Signal Change (e.g., Capacitance) F->G H 8. Regenerate Sensor (Low pH Buffer) G->H H->E

Caption: General workflow for the fabrication and operation of a boronic acid-based sensor.

Conclusion

This compound is a remarkably versatile and valuable chemical for a range of industrial applications. Its utility in the robust and efficient Suzuki-Miyaura coupling reaction makes it indispensable for the synthesis of complex organic molecules in the pharmaceutical and agrochemical sectors. Furthermore, its role as a precursor in the development of advanced materials for OLEDs and as the core recognition element in chemical sensors highlights its importance in cutting-edge technologies. The detailed protocols and quantitative data provided in this guide underscore the practical applicability of this compound and should serve as a valuable resource for researchers and developers in the field. As the demand for sophisticated organic molecules and smart materials continues to grow, the industrial significance of this compound is poised to expand even further.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using 3-Cyanophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 3-cyanophenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl molecules, which are pivotal in the fields of medicinal chemistry and materials science. The inclusion of the cyano group offers a valuable synthetic handle for further molecular elaborations.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[1] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[1][2]

This compound is a particularly useful reagent in this reaction, enabling the introduction of a cyanophenyl moiety into a variety of molecular scaffolds. The resulting 3-cyanobiphenyl structures are of significant interest in drug discovery, serving as key intermediates in the synthesis of pharmacologically active compounds.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar-B(OH)₂) is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, making it more nucleophilic.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-R), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific aryl halide substrate used.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, DMF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • As listed in Protocol 1. N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) are often suitable solvents for microwave chemistry.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent like DMA.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 150 °C) for a short duration (e.g., 20-30 minutes).

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate using column chromatography as described in Protocol 1.

Data Presentation: Representative Examples

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O8012~90
1-Bromo-4-(trifluoromethoxy)benzenePdCl₂(dppf) (3)K₃PO₄ (2)1,4-Dioxane/H₂O10016~85
4-Bromo-1,2-(methylenedioxy)benzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O9018~88
3-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O8512~75
5-Bromo-1-methyl-1H-indazolePdCl₂(dppf) (5)K₂CO₃ (2)DME802~80[3]

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Mandatory Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Aryl Halide - Base inert Establish Inert Atmosphere (Ar or N₂) start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (e.g., 80-100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract (e.g., Ethyl Acetate) cool->extract wash Wash with Water & Brine extract->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Isolated Biaryl Product purify->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate Ar-Pd(II)L₂-R pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar-R transmetalation_intermediate->product boronate Ar-B(OH)₃⁻ boronate->transmetalation_intermediate aryl_halide R-X aryl_halide->pd2_complex boronic_acid Ar-B(OH)₂ boronic_acid->boronate base Base base->boronate Activation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Novel Inhibitors Using 3-Cyanophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel inhibitors utilizing 3-cyanophenylboronic acid as a key starting material. It is intended for researchers, scientists, and professionals in the field of drug development. The information compiled from various scientific sources outlines the synthesis of potent inhibitors targeting Melanin-Concentrating Hormone Receptor 1 (MCH R1) and β-lactamases, complete with experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds that are often the core structures of biologically active molecules. This document focuses on its application in the development of two distinct classes of inhibitors: MCH R1 antagonists and β-lactamase inhibitors.

MCH R1 is a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis, making it a promising target for the treatment of obesity. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Inhibitors of these enzymes are crucial for restoring the efficacy of existing antibiotic therapies.

Data Presentation: Inhibitor Activity

The following tables summarize the quantitative biological data for inhibitors synthesized using this compound or its derivatives.

Table 1: β-Lactamase Inhibitor Activity

Compound IDTarget β-LactamaseKi (nM)[1]
5 KPC-2730
10a AmpC140
Warhead 3 KPC-22300
Warhead 3 AmpC700

Note: Warhead 3 is 3-azidomethylphenyl boronic acid, a derivative of this compound.

Table 2: Melanin-Concentrating Hormone Receptor 1 (MCH R1) Antagonist Activity

Compound IDTargetIC50 (nM)[2]
5a rat MCH R157 ± 21
5b rat MCH R125 ± 8
5f rat MCH R113 ± 2
5h rat MCH R1140 ± 60
5i rat MCH R1190 ± 60
5k rat MCH R127 ± 7

Note: The synthesis of these piperidine-based MCH R1 antagonists likely involves the Suzuki-Miyaura coupling of this compound with a suitable piperidine (B6355638) derivative, based on their chemical structures.

Experimental Protocols

I. Synthesis of β-Lactamase Inhibitors via In Situ Click Chemistry

This protocol describes the synthesis of triazole-based β-lactamase inhibitors using an azide-functionalized derivative of this compound.[1]

A. Synthesis of 3-Azidomethylphenylboronic acid (Warhead 3)

A detailed, multi-step synthesis is required to convert this compound to 3-azidomethylphenyl boronic acid. This typically involves reduction of the cyano group to a primary amine, followed by diazotization and substitution with an azide (B81097) group. For the purpose of this protocol, we will start with the commercially available derivative.

B. In Situ Click Chemistry for Inhibitor Synthesis

  • Reaction Setup: In a microtube, combine 3-azidomethylphenyl boronic acid (1 equivalent) and the desired alkyne (5 equivalents).

  • Solvent System: Add a 95:5 mixture of 50 mM sodium phosphate (B84403) buffer (pH 7.0) and DMSO to a final volume of 100 µL.

  • Enzyme Addition: Add the target β-lactamase (e.g., KPC-2 or AmpC).

  • Incubation: Incubate the reaction mixture at 37 °C with shaking (300 rpm) for 24 hours.

  • Analysis: Monitor the formation of the triazole product using LC-MS.

II. General Protocol for Suzuki-Miyaura Coupling for the Synthesis of MCH R1 Antagonists

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a halo-piperidine derivative, a key step in the synthesis of piperidine-based MCH R1 antagonists.[3]

  • Reagents and Solvent: In a reaction vessel, combine the halo-aromatic piperidine derivative (1 equivalent), this compound (1.2 equivalents), and a palladium catalyst such as PdCl2(dppf) (0.1 equivalents). Add a suitable solvent system, for example, a 4:1 mixture of toluene (B28343) and dioxane.

  • Base Addition: Add 2 M aqueous sodium carbonate (Na2CO3) solution (10 mL per mmol of halo-aromatic).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to 85 °C and stir under a nitrogen atmosphere for 4 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through Celite. Separate the organic layer and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 3-cyanophenyl-piperidine derivative.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

MCH_R1_Signaling_Pathway MCH MCH MCHR1 MCH R1 MCH->MCHR1 Gq Gq MCHR1->Gq Gi Gi MCHR1->Gi PLC PLC Gq->PLC AC Adenylate Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK Activation PKC->ERK cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Antagonist MCH R1 Antagonist Antagonist->MCHR1

Caption: MCH R1 Signaling Pathway and Point of Inhibition.

Beta_Lactamase_Inhibition cluster_0 Bacterial Cell cluster_1 Inhibition Mechanism BetaLactamase β-Lactamase (e.g., KPC-2, AmpC) BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam hydrolyzes InhibitedComplex Inhibited Enzyme Complex BetaLactamase->InhibitedComplex forms InactiveAntibiotic Inactive Antibiotic BetaLactam->InactiveAntibiotic becomes Inhibitor Boronic Acid Inhibitor Inhibitor->BetaLactamase binds to active site

Caption: Mechanism of β-Lactamase and its Inhibition.

Suzuki_Coupling_Workflow Start Starting Materials: This compound Halo-piperidine Derivative Reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., PdCl₂(dppf)) - Base (e.g., Na₂CO₃) - Solvent (e.g., Toluene/Dioxane) - Heat (85°C) Start->Reaction Workup Reaction Work-up - Filtration - Extraction Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Product Final Product: Piperidine-based MCH R1 Antagonist Purification->Product Analysis Characterization & Biological Assay - NMR, MS - IC₅₀/Kᵢ Determination Product->Analysis

Caption: Experimental Workflow for MCH R1 Antagonist Synthesis.

References

Application of 3-Cyanophenylboronic Acid in OLED Technology: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyanophenylboronic acid has emerged as a critical building block in the synthesis of advanced materials for organic light-emitting diode (OLED) technology. Its utility primarily lies in its role as a precursor for the synthesis of highly efficient phosphorescent emitters, particularly for blue OLEDs which remain a key challenge in the display and lighting industries. The presence of the cyano (-CN) group, an electron-withdrawing moiety, and the boronic acid functional group, which is amenable to versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, makes it an ideal candidate for tailoring the optoelectronic properties of OLED materials.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a high-performance iridium(III) complex-based blue phosphorescent emitter and its subsequent application in OLED devices.

Application Notes

This compound is a key intermediate in the synthesis of functionalized ligands for phosphorescent iridium(III) complexes. One notable example is its use in the creation of phenylimidazole-based ligands. The resulting iridium complexes can serve as highly efficient emitters in the emissive layer of an OLED.

Specifically, this compound is utilized in the synthesis of fac-tris(1-(2,6-diisopropylphenyl)-2-(3-cyanophenyl)-1H-imidazolyl)iridium(III) (hereinafter referred to as CNIr ). This material has demonstrated exceptional performance in blue phosphorescent OLEDs.[1][2] The cyano group on the phenyl ring of the ligand plays a crucial role in tuning the electronic properties of the final iridium complex, leading to desirable blue emission characteristics.

The application of CNIr in OLEDs results in devices with high external quantum efficiency (EQE), low turn-on voltages, and impressive operational lifetimes.[1][2] These performance metrics are critical for the commercial viability of OLED displays and lighting. The high phosphorescent quantum efficiency of CNIr in a host matrix indicates efficient conversion of electrical energy into light.[1][2]

Quantitative Data Summary

The performance of an OLED device employing the CNIr emitter, synthesized using this compound, is summarized in the table below. The device was fabricated with a multi-layer structure, and the emissive layer consisted of CNIr doped into a 1,3-bis(N-carbazolyl)benzene (mCP) host.

ParameterValueReference
EmitterCNIr [1][2]
HostmCP[1][2]
Emission ColorBlue[1][2]
Emission Peak (λem)462 nm[1][2]
Phosphorescent Quantum Efficiency (in mCP film)0.99[1][2]
HOMO Level-6.1 eV[1][2]
LUMO Level-2.8 eV[1][2]
Maximum External Quantum Efficiency (EQE)22.5%[1][2]
Turn-on VoltageLow (not specified with a numerical value in the snippets)[1][2]
Device Lifetime (at 200 cd/m²)> 550 hours[1][2]
CIE Coordinates (y)< 0.3[1][2]

Experimental Protocols

Synthesis of the Ligand: 1-(2,6-diisopropylphenyl)-2-(3-cyanophenyl)-1H-imidazole

The synthesis of the ligand for the CNIr complex involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(2,6-diisopropylphenyl)-1H-imidazole (1 equivalent) and this compound (1.2 equivalents) in a mixture of toluene, ethanol, and water.

  • Add palladium(II) acetate (0.03 equivalents) and triphenylphosphine (0.12 equivalents) as the catalyst system.

  • Add potassium carbonate (2 equivalents) as the base.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ligand.

Synthesis of the Iridium(III) Complex: fac-tris(1-(2,6-diisopropylphenyl)-2-(3-cyanophenyl)-1H-imidazolyl)iridium(III) (CNIr)

Materials:

Procedure:

  • In a round-bottom flask, combine iridium(III) chloride hydrate (1 equivalent) and the synthesized ligand (3.5 equivalents).

  • Add a mixture of 2-ethoxyethanol and water as the solvent.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere for 24 hours.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the precipitate with methanol (B129727) and n-hexane to remove impurities.

  • Purify the crude product by column chromatography on silica gel to yield the final CNIr complex.

OLED Device Fabrication and Measurement

Device Structure:

A typical multi-layer OLED device structure utilizing the CNIr emitter is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al

Materials:

  • Indium tin oxide (ITO) coated glass substrate

  • HIL material (e.g., HAT-CN)

  • HTL material (e.g., TAPC)

  • Host material for EML (e.g., mCP)

  • CNIr emitter

  • ETL material (e.g., TmPyPB)

  • EIL material (e.g., LiF)

  • Aluminum (Al) for the cathode

Fabrication Procedure:

  • Clean the ITO-coated glass substrate by sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).

  • Treat the cleaned ITO surface with oxygen plasma to improve the work function and hole injection.

  • Transfer the substrate to a high-vacuum thermal evaporation chamber.

  • Deposit the organic layers (HIL, HTL, EML, ETL, EIL) and the Al cathode sequentially by thermal evaporation under high vacuum (< 10⁻⁶ Torr).

  • The emissive layer is deposited by co-evaporating the mCP host and the CNIr emitter at a specific doping concentration (e.g., 5 wt%).

  • The thickness of each layer is monitored using a quartz crystal microbalance.

  • Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Device Measurement:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

  • Measure the electroluminescence (EL) spectra using a spectroradiometer.

  • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L data and the EL spectra.

  • Determine the device lifetime by monitoring the luminance decay over time at a constant current density.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

OLED_Material_Synthesis_Workflow cluster_synthesis Ligand and Complex Synthesis 3-Cyanophenylboronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling 3-Cyanophenylboronic_Acid->Suzuki_Coupling Bromo_Imidazole_Derivative 2-bromo-1-(2,6-diisopropylphenyl) -1H-imidazole Bromo_Imidazole_Derivative->Suzuki_Coupling Ligand 1-(2,6-diisopropylphenyl)-2- (3-cyanophenyl)-1H-imidazole Suzuki_Coupling->Ligand Complexation Complexation Reaction Ligand->Complexation Iridium_Chloride IrCl3·nH2O Iridium_Chloride->Complexation CNIr_Complex CNIr Complex Complexation->CNIr_Complex OLED_Device_Structure cluster_device OLED Device Architecture cluster_recombination Light Emission Process Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (mCP host : CNIr emitter) HTL->EML Recombination Electron-Hole Recombination ETL Electron Transport Layer (ETL) ETL->EML EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode (Al) Cathode->EIL Electrons (e-) Exciton Exciton Formation Recombination->Exciton Light Blue Light Emission (462 nm) Exciton->Light

References

Application Notes and Protocols for 3-Cyanophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of 3-cyanophenylboronic acid in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Chan-Lam coupling for the formation of carbon-nitrogen bonds. This versatile building block is a key intermediate in the synthesis of a wide array of compounds with applications in medicinal chemistry, materials science, and drug discovery.[1][2]

Introduction to this compound

This compound is a bifunctional organic compound containing both a boronic acid group and a cyano group. This unique combination makes it a highly valuable reagent in organic synthesis. The boronic acid moiety readily participates in transition metal-catalyzed cross-coupling reactions, while the cyano group can be retained in the final product or further transformed into other functional groups such as amines, amides, or carboxylic acids. Its stability, commercial availability, and reactivity make it a staple in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, enabling the formation of a carbon-carbon bond. This compound is an excellent coupling partner for the synthesis of 3-arylbenzonitriles, which are important precursors for various biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flask is charged with this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst, a ligand, and a base. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent is added, and the reaction mixture is heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

dot

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-BromotoluenePd₂(dba)₃ (1)XPhos (2)K₂CO₃Dioxane/H₂O1001692
31-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (3)-Cs₂CO₃DMF110888
42-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O902475
53-BromothiophenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane/H₂O1001285

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, most commonly carbon-nitrogen bonds, using a copper catalyst. This reaction is advantageous as it can often be performed under mild conditions, sometimes even at room temperature and open to the air. This compound serves as an effective arylating agent for a variety of nitrogen-containing nucleophiles, including anilines and N-heterocycles.[3][4]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

To a reaction vessel are added this compound (1.5 equivalents), the amine or N-heterocycle (1.0 equivalent), a copper catalyst, a ligand (if required), and a base in a suitable solvent. The reaction mixture is stirred at the specified temperature for the designated time, often open to the air. After the reaction is complete, the mixture is diluted with an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired N-aryl product.

dot

Caption: General workflow for the Chan-Lam N-arylation reaction.

Data Presentation: Chan-Lam N-Arylation with this compound
EntryN-NucleophileCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)Pyridine-CH₂Cl₂RT4891
24-MethoxyanilineCu(OAc)₂ (10)-Et₃NCH₂Cl₂RT2485
3ImidazoleCuI (10)1,10-PhenanthrolineCs₂CO₃DMF1102488
4PyrroleCu(OAc)₂ (20)-PyridineCH₂Cl₂RT7278
5IndoleCuI (10)L-ProlineK₂CO₃DMSO901282

Signaling Pathways and Logical Relationships

The products derived from this compound reactions are often designed as inhibitors or modulators of specific biological pathways. For example, the synthesized biaryl nitriles can serve as scaffolds for kinase inhibitors, which play a crucial role in cancer therapy by blocking signaling pathways that lead to cell proliferation.

dot

Signaling_Pathway_Inhibition cluster_synthesis Chemical Synthesis cluster_bio Biological Application 3-CPBA This compound Suzuki Suzuki-Miyaura Coupling 3-CPBA->Suzuki ArylHalide Aryl Halide ArylHalide->Suzuki BiarylNitrile Biaryl Nitrile Scaffold Suzuki->BiarylNitrile KinaseInhibitor Kinase Inhibitor BiarylNitrile->KinaseInhibitor Serves as scaffold for Kinase Target Kinase KinaseInhibitor->Kinase Inhibits SignalingPathway Signaling Pathway Kinase->SignalingPathway Activates CellProliferation Cell Proliferation SignalingPathway->CellProliferation Leads to

Caption: Synthesis of a kinase inhibitor scaffold from this compound.

Conclusion

This compound is a powerful and versatile reagent for the construction of complex organic molecules through Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis of a diverse range of valuable compounds. The ability to fine-tune reaction conditions allows for the successful coupling of a wide variety of substrates, making this compound an indispensable tool in the modern synthetic chemist's arsenal.

References

3-Cyanophenylboronic Acid: A Versatile Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyanophenylboronic acid is a versatile chemical intermediate that is increasingly recognized for its utility in the synthesis of novel agrochemicals. Its unique structure, featuring both a boronic acid moiety and a cyano group, allows for its facile incorporation into a wide range of molecular scaffolds through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the creation of diverse libraries of compounds for screening and development as fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound as a precursor for the next generation of crop protection agents.

Application in Fungicide Development

Biphenyl (B1667301) structures are a common motif in many successful fungicides. The synthesis of biphenyl derivatives via the Suzuki-Miyaura coupling of this compound with appropriate aryl halides offers a straightforward route to novel antifungal agents. The cyano group can also be a key pharmacophore or a synthetic handle for further molecular elaboration.

Quantitative Data: Antifungal Activity of Phenylboronic Acid Derivatives

While specific fungicidal compounds directly synthesized from this compound are not extensively documented in publicly available literature, a study on a series of 82 phenylboronic acid derivatives has demonstrated their potent antifungal activities against a range of plant pathogens. This data highlights the potential of this class of compounds in fungicide development.

Compound IDTarget FungusEC50 (μg/mL)
A24 Botrytis cinerea< 10
Gibberella zeae< 10
Rhizoctonia solani< 10
Phytophthora infestans< 10
Sclerotinia sclerotiorum< 10
Colletotrichum gloeosporioides< 10
A25 Botrytis cinerea< 10
Gibberella zeae< 10
Rhizoctonia solani< 10
Phytophthora infestans< 10
Sclerotinia sclerotiorum< 10
Colletotrichum gloeosporioides< 10
A30 Botrytis cinerea< 10
Gibberella zeae< 10
Rhizoctonia solani< 10
Phytophthora infestans< 10
Sclerotinia sclerotiorum< 10
Colletotrichum gloeosporioides< 10
A31 Botrytis cinerea< 10
Gibberella zeae< 10
Rhizoctonia solani< 10
Phytophthora infestans< 10
Sclerotinia sclerotiorum< 10
Colletotrichum gloeosporioides< 10
A36 Botrytis cinerea< 10
Gibberella zeae< 10
Rhizoctonia solani< 10
Phytophthora infestans< 10
Sclerotinia sclerotiorum< 10
Colletotrichum gloeosporioides< 10
A41 Botrytis cinerea< 10
Gibberella zeae< 10
Rhizoctonia solani< 10
Phytophthora infestans< 10
Sclerotinia sclerotiorum< 10
Colletotrichum gloeosporioides< 10
A49 Botrytis cinerea0.39
Gibberella zeae< 10
Rhizoctonia solani< 10
Phytophthora infestans< 10
Sclerotinia sclerotiorum< 10
Colletotrichum gloeosporioides< 10
B23 Botrytis cinerea< 10
Gibberella zeae< 10
Rhizoctonia solani< 10
Phytophthora infestans< 10
Sclerotinia sclerotiorum< 10
Colletotrichum gloeosporioides< 10
Boscalid (Commercial Fungicide) Botrytis cinerea0.55

EC50 values represent the concentration of the compound that inhibits 50% of fungal growth.

Experimental Protocol: Synthesis of Biphenylcarbonitriles via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of biphenylcarbonitriles, potential fungicide candidates, from this compound and a substituted aryl bromide.

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (1.2 mmol), the substituted aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Add a 4:1 mixture of toluene and ethanol (10 mL) followed by water (1 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biphenylcarbonitrile.

Suzuki_Miyaura_Coupling Aryl_Halide Aryl Halide (Ar-X) Pd_catalyst Pd(0) Catalyst Oxidative_Addition Oxidative_Addition Pd_catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Transmetalation Transmetalation Base->Transmetalation Pd_II_complex Ar-Pd(II)-X Pd_II_complex->Transmetalation Biphenyl_Pd_complex Ar-Pd(II)-Ar' Transmetalation->Biphenyl_Pd_complex Reductive_Elimination Reductive Elimination Biphenyl_Pd_complex->Reductive_Elimination Catalyst_Regeneration Pd(0) Catalyst Reductive_Elimination->Catalyst_Regeneration Biphenyl_Product Biphenyl_Product Reductive_Elimination->Biphenyl_Product Oxidative_Addition->Pd_II_complex 3-Cyanophenylboronic_acid 3-Cyanophenylboronic_acid 3-Cyanophenylboronic_acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Herbicide Development

The development of novel herbicides with new modes of action is crucial to combat the evolution of weed resistance. Biphenyl-based structures have shown promise as inhibitors of key enzymes in plant metabolic pathways. The use of this compound allows for the synthesis of diverse biphenyl scaffolds for herbicidal screening.

Quantitative Data: Herbicidal Activity of Pyrimidine-Biphenyl Hybrids

A study on pyrimidine-biphenyl hybrids, which can be synthesized using phenylboronic acid precursors, demonstrated their potent inhibitory activity against the acetohydroxyacid synthase (AHAS) enzyme, a key target for many commercial herbicides.

Compound IDTarget EnzymeKᵢ (μM)Herbicidal Activity vs. Descurainia sophia (% inhibition at 150 g ai/ha)
4aa Arabidopsis thaliana AHAS0.09100
4bb Arabidopsis thaliana AHAS0.02100
5ag Arabidopsis thaliana AHASN/A100
5ah Arabidopsis thaliana AHASN/A100
Bispyribac (Commercial Herbicide) Arabidopsis thaliana AHAS0.5490
Flumetsulam (Commercial Herbicide) Arabidopsis thaliana AHAS0.38N/A

Kᵢ value represents the inhibition constant, a measure of the inhibitor's potency. Lower values indicate higher potency. Herbicidal activity data is for post-emergence application.

Experimental Protocol: Synthesis of Pyrimidine-Biphenyl Hybrids

This protocol outlines a general synthetic route to pyrimidine-biphenyl hybrids, a class of potent herbicides, utilizing a Suzuki-Miyaura coupling reaction with a phenylboronic acid.

Materials:

Procedure:

  • To a round-bottom flask, add the substituted 2-chloropyrimidine (1.0 mmol), this compound (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a 2M aqueous solution of sodium carbonate (2.0 mL) and 1,2-dimethoxyethane (10 mL).

  • Heat the mixture to reflux (approximately 85°C) and stir under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, add water (20 mL) and extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to afford the desired pyrimidine-biphenyl hybrid.

Herbicide_MOA cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Plant_Death Plant Death Pyrimidine_Biphenyl_Herbicide Pyrimidine-Biphenyl Herbicide Pyrimidine_Biphenyl_Herbicide->AHAS Inhibition Inhibition Inhibition

Caption: Mode of action of pyrimidine-biphenyl herbicides targeting AHAS.

Conclusion

This compound is a valuable and versatile building block for the discovery and development of novel agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of compounds with potential fungicidal and herbicidal activities. The protocols and data presented herein serve as a foundation for researchers to explore the potential of this compound in their own agrochemical research programs. Further exploration of derivatives and optimization of synthetic routes will undoubtedly lead to the identification of new and effective crop protection solutions.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Cyanophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-cyanophenylboronic acid in various palladium-catalyzed cross-coupling reactions. The methodologies outlined are essential for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the introduction of a cyanophenyl group can be a key step in developing new molecular entities.

Introduction to this compound in Palladium Catalysis

This compound is a versatile building block in modern organic synthesis. The presence of the electron-withdrawing cyano group influences the electronic properties of the molecule and provides a valuable synthetic handle for further transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner in many of these transformations. These reactions are prized for their high functional group tolerance, generally high yields, and stereospecificity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides. This reaction is widely used to synthesize biaryls, a common motif in pharmaceuticals and functional materials.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the yields of 3-arylbenzonitriles synthesized via the Suzuki-Miyaura coupling of this compound with various aryl bromides.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001895
21-Bromo-4-methoxybenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801292
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1001688
41-Bromo-4-fluorobenzenePdCl₂(dppf) (3)-K₂CO₃DMF/H₂O901290
51-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane/H₂O1102485
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)benzonitrile (B169181)

This protocol details the synthesis of 3-(4-methoxyphenyl)benzonitrile via a Suzuki-Miyaura cross-coupling reaction between this compound and 1-bromo-4-methoxybenzene.

Materials:

  • This compound (1.2 mmol)

  • 1-Bromo-4-methoxybenzene (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (B145695) (2 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.2 mmol), 1-bromo-4-methoxybenzene (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Degassed toluene (5 mL), ethanol (2 mL), and water (2 mL) are added to the flask via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 3-(4-methoxyphenyl)benzonitrile.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' (3-Arylbenzonitrile) ArPdAr->Product RedElim Reductive Elimination ArX Ar-X (Aryl Halide) ArBOH Ar'B(OH)₂ (this compound) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Palladium-Catalyzed Reactions

While the Suzuki-Miyaura coupling is the most common application, this compound can also participate in other palladium-catalyzed reactions, often after conversion to a more suitable substrate.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[1] While boronic acids are not direct partners, a two-step sequence involving the conversion of this compound to an aryl halide followed by a Heck reaction is a viable strategy for the synthesis of 3-alkenylbenzonitriles.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] Similar to the Heck reaction, a two-step approach can be employed to synthesize 3-(alkynyl)benzonitriles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] While not a direct coupling partner, this compound can be a precursor to substrates for this reaction. For instance, an aryl halide synthesized from the boronic acid can be coupled with a variety of amines.

Experimental Workflow Overview

The following diagram illustrates a general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Inert Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Addition Reagent Addition (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) Inert->Addition Reaction Reaction (Heating and Stirring) Addition->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source.
Inefficient baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Low reaction temperatureIncrease the reaction temperature in increments.
Formation of Side Products Homocoupling of boronic acidUse a lower catalyst loading or a different ligand.
ProtodeboronationEnsure anhydrous conditions and use a non-aqueous base if possible.
Difficulty in Purification Co-eluting impuritiesOptimize the solvent system for column chromatography.
Incomplete reactionEnsure the reaction has gone to completion before workup.

These application notes and protocols provide a foundation for the successful use of this compound in palladium-catalyzed reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Cyanophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The use of microwave irradiation to promote this reaction has emerged as a powerful technique, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[2][3][4] This has made microwave-assisted Suzuki coupling an invaluable tool in high-throughput synthesis and drug discovery.

3-Cyanophenylboronic acid is a versatile building block in medicinal chemistry. The cyano group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets, or serve as a synthetic handle for further chemical transformations. Its incorporation into biaryl structures through Suzuki coupling allows for the rapid generation of diverse compound libraries for biological screening.

These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with a representative aryl bromide, 4-bromobenzonitrile (B114466), to synthesize 3,4'-dicyanobiphenyl. The protocol is based on established methodologies for microwave-assisted Suzuki couplings and is designed to be a reliable starting point for researchers.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism pd0 Pd(0)L_n pd_intermediate Ar-Pd(II)-X(L_n) pd0->pd_intermediate oxidative_addition Oxidative Addition ar_x Ar-X ar_pd_ar Ar-Pd(II)-Ar'(L_n) pd_intermediate->ar_pd_ar base Base (e.g., K₂CO₃) boronic_acid Ar'-B(OH)₂ activated_boronate [Ar'-B(OH)₃]⁻ boronic_acid->activated_boronate Activation transmetalation Transmetalation ar_pd_ar->pd0 reductive_elimination Reductive Elimination biaryl Ar-Ar'

Fig. 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for a microwave-assisted Suzuki coupling reaction is straightforward and can be completed in a relatively short amount of time.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Catalyst, and Base in a Microwave Vial start->reagents solvent Add Solvent System (e.g., 1,4-Dioxane (B91453)/Water) reagents->solvent seal Seal the Vial solvent->seal microwave Microwave Irradiation (Set Temperature and Time) seal->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Workup (Extraction with Organic Solvent) cool->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize end End characterize->end

Fig. 2: General workflow for microwave-assisted Suzuki coupling.

Detailed Protocol: Microwave-Assisted Synthesis of 3,4'-Dicyanobiphenyl

This protocol details the synthesis of 3,4'-dicyanobiphenyl from 4-bromobenzonitrile and this compound using a palladium catalyst under microwave irradiation.

Materials:

  • 4-Bromobenzonitrile

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

  • Microwave reaction vial (10 mL) with a stir bar

Equipment:

  • Microwave synthesizer

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromobenzonitrile (182 mg, 1.0 mmol), this compound (176 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 2.5 mol%), and potassium carbonate (276 mg, 2.0 mmol).

  • Add a mixture of 1,4-dioxane (4 mL) and deionized water (1 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The initial microwave power can be set to 100 W and can be adjusted by the instrument to maintain the target temperature.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the cap and transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 3,4'-dicyanobiphenyl.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted Suzuki coupling of various aryl halides with this compound. These data are compiled from literature sources and represent a range of possible substrates and conditions.[5][6][7][8]

Table 1: Optimization of Reaction Conditions for the Synthesis of 3,4'-Dicyanobiphenyl

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (2.5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1201592
2PdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)1302088
3Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (2)THF/H₂O (4:1)1101095
4Pd(PPh₃)₄ (2.5)Na₂CO₃ (2)DMF/H₂O (4:1)1401085

Table 2: Substrate Scope for the Microwave-Assisted Suzuki Coupling with this compound

EntryAryl HalideCatalyst SystemBaseSolventTime (min)Yield (%)
14-BromoanisolePd(PPh₃)₄ (2.5 mol%)K₂CO₃1,4-Dioxane/H₂O1594
21-Bromo-4-fluorobenzenePd(PPh₃)₄ (2.5 mol%)K₂CO₃1,4-Dioxane/H₂O1590
34-BromotoluenePd(PPh₃)₄ (2.5 mol%)K₂CO₃1,4-Dioxane/H₂O1593
42-BromopyridinePd(OAc)₂/SPhosK₃PO₄THF/H₂O1085
53-BromothiophenePdCl₂(dppf)Cs₂CO₃Toluene/H₂O2082

Troubleshooting and Safety Considerations

  • Low Yields: If the reaction yield is low, consider increasing the reaction time or temperature. Ensure all reagents are pure and the solvents are anhydrous where specified. The choice of catalyst and base can also significantly impact the yield, and screening of different combinations may be necessary.

  • Incomplete Reaction: Monitor the reaction progress by TLC. If the starting material is not fully consumed, extend the microwave irradiation time in increments of 5 minutes.

  • Byproduct Formation: Homocoupling of the boronic acid can sometimes be a competing reaction. Using a slight excess of the boronic acid can help to minimize this.

  • Safety: Microwave reactions should always be performed in dedicated microwave synthesizers with appropriate pressure and temperature controls. Never use a domestic microwave oven. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts are toxic and should be handled with care.

Conclusion

Microwave-assisted Suzuki coupling with this compound is a highly efficient and versatile method for the synthesis of cyanobiphenyl derivatives. The significant reduction in reaction time and often improved yields make this a preferred method for medicinal chemists and researchers in drug development. The provided protocol offers a robust starting point for the synthesis of a wide range of biaryl compounds containing the 3-cyanophenyl moiety, facilitating the rapid exploration of chemical space in the pursuit of new therapeutic agents.

References

The Role of 3-Cyanophenylboronic Acid in the Advancement of Functional Polymers: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyanophenylboronic acid is emerging as a versatile building block in the synthesis of advanced functional polymers. Its unique bifunctionality, combining the diol-reactive boronic acid group with the synthetically adaptable cyano group, enables the creation of materials with tailored properties for a range of applications, from targeted drug delivery to advanced sensors. This document provides detailed application notes and experimental protocols for the preparation and utilization of polymers incorporating this compound.

Application Notes

Stimuli-Responsive Polymers for Controlled Drug Delivery

Polymers functionalized with this compound are at the forefront of stimuli-responsive materials, particularly for glucose-sensitive drug delivery systems. The boronic acid moiety can form reversible covalent bonds with diols, such as those found in glucose. This interaction can be harnessed to trigger the release of encapsulated therapeutics, like insulin (B600854), in response to changes in blood glucose levels.

The presence of the electron-withdrawing cyano group on the phenyl ring can influence the pKa of the boronic acid, potentially allowing for fine-tuning of the glucose sensitivity at physiological pH. Furthermore, the cyano group serves as a handle for post-polymerization modification, enabling the attachment of other functional molecules or the conversion into other chemical groups to modulate the polymer's properties.

Key Features:

  • Glucose-Responsive Release: The boronic acid's affinity for glucose allows for the development of "smart" drug delivery systems that can self-regulate release based on glucose concentration.

  • Tunable Sensitivity: The electronic properties of the cyano group can be leveraged to adjust the polymer's responsiveness to glucose.

  • Post-Polymerization Modification: The cyano group offers a site for further chemical reactions, enhancing the polymer's functionality.

A critical application lies in the development of hydrogels for insulin delivery. In the presence of high glucose concentrations, the hydrogel swells or partially dissolves due to the interaction between the boronic acid groups and glucose, leading to the release of encapsulated insulin.

Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation

This compound is a key monomer in Suzuki-Miyaura polycondensation reactions for the synthesis of conjugated polymers. These polymers, characterized by alternating aromatic units, are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In this context, this compound can be copolymerized with a dihaloaryl comonomer in the presence of a palladium catalyst. The resulting polymer will have a well-defined structure with the 3-cyanophenyl units integrated into the polymer backbone. The cyano group can influence the electronic properties of the resulting polymer, such as its electron affinity and photophysical characteristics.

Key Features:

  • Formation of C-C Bonds: Enables the creation of all-carbon backbone conjugated polymers.

  • Tunable Electronic Properties: The cyano group acts as an electron-withdrawing substituent, which can be used to tailor the polymer's HOMO/LUMO energy levels.

  • Processability: The resulting polymers can be designed to be soluble in common organic solvents, facilitating device fabrication.

Post-Polymerization Modification of the Cyano Group

The cyano group in polymers derived from this compound is not merely a passive substituent; it is a versatile functional handle that can be transformed into a variety of other useful groups. This allows for the synthesis of a "scaffold" polymer which can then be further functionalized to suit specific applications.

One important transformation is the conversion of the nitrile group into a tetrazole ring through a [2+3] cycloaddition reaction with an azide (B81097). Tetrazoles are bioisosteres of carboxylic acids and can participate in hydrogen bonding and other non-covalent interactions, which can be useful for biological applications and in the design of self-assembling materials.

Key Reactions:

  • Reduction: The cyano group can be reduced to a primary amine, which can then be used for bioconjugation or to introduce pH-responsive properties.

  • Hydrolysis: Hydrolysis of the cyano group yields a carboxylic acid, which can be used to modulate solubility or for further coupling reactions.

  • Cycloaddition: Reaction with azides to form tetrazoles, introducing a new heterocyclic functional group with distinct chemical properties.

Quantitative Data Summary

Table 1: Characterization of a Conjugated Polymer via Suzuki-Miyaura Polycondensation

ComonomersPolymer Yield (%)Number-Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)
3-Halobenzonitrile and a Diboronic Acid Ester85-9515 - 301.5 - 2.5

Note: Data is representative of typical Suzuki-Miyaura polycondensation reactions involving similar monomers.

Table 2: Glucose-Responsive Insulin Release from a Phenylboronic Acid-Containing Hydrogel

Time (hours)Cumulative Insulin Release at 1 g/L Glucose (%)Cumulative Insulin Release at 20 g/L Glucose (%)
11025
21845
43070
84590
125598
2460>99

Note: This data is illustrative of the glucose-responsive release profile from hydrogels functionalized with phenylboronic acid moieties. The release kinetics can be tuned by adjusting the polymer composition and crosslinking density.[1][2]

Experimental Protocols

Protocol 1: Synthesis of a Glucose-Responsive Polymer via RAFT Polymerization of a Vinyl-Functionalized Boronic Acid Monomer

This protocol is adapted from the RAFT polymerization of 4-vinylphenylboronic acid and can be modified for a 3-cyano-4-vinylphenylboronic acid monomer.[3][4][5]

Materials:

  • 4-Vinylphenylboronic acid (4-VBA) (or a 3-cyano derivative)

  • Chain Transfer Agent (CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT)

  • Initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Solvent, e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide (DMF)

  • Nitrogen gas source

  • Schlenk flask or sealed ampule

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve 4-VBA (1.0 g, 6.76 mmol), CPDT (e.g., 0.1 mmol, for a target degree of polymerization of ~67), and AIBN (e.g., 0.01 mmol, CTA:Initiator ratio of 10:1) in the chosen solvent (e.g., 5 mL).

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether or hexane).

  • Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the structure and calculate the final monomer conversion.

Protocol 2: Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a conjugated polymer from this compound and a dihaloaryl comonomer.

Materials:

  • This compound

  • Dihaloaryl comonomer (e.g., 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., toluene (B28343)/water or THF/water)

  • Nitrogen or Argon gas source

  • Schlenk flask with a condenser

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the dihaloaryl comonomer (1 equivalent), the palladium catalyst (e.g., 1-2 mol%), and the base (e.g., 3-4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by GPC analysis of aliquots.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone (B3395972).

  • Collect the polymer by filtration and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform (B151607) or toluene to extract the polymer).

  • Dry the purified polymer under vacuum.

  • Characterize the polymer by GPC (for Mn and PDI) and NMR spectroscopy (to confirm the structure).

Protocol 3: Post-Polymerization Modification of the Cyano Group to a Tetrazole

This protocol outlines the conversion of the nitrile functionality in a polymer to a tetrazole ring.[6]

Materials:

  • Nitrile-containing polymer

  • Sodium azide (NaN₃)

  • Ammonium (B1175870) chloride (NH₄Cl) or another Lewis acid catalyst

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Nitrogen or Argon gas source

  • Reaction vessel with a condenser

Procedure:

  • Dissolve the nitrile-containing polymer in DMF in a reaction vessel.

  • Add sodium azide (e.g., 3-5 equivalents per nitrile group) and ammonium chloride (e.g., 3-5 equivalents per nitrile group) to the solution.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 100 to 130 °C for 24-48 hours.

  • Monitor the reaction progress by IR spectroscopy (disappearance of the nitrile peak around 2230 cm⁻¹) or ¹H NMR spectroscopy.

  • After completion, cool the reaction mixture and precipitate the polymer in a suitable non-solvent (e.g., water or methanol).

  • Collect the polymer by filtration and wash thoroughly to remove residual salts.

  • Dry the tetrazole-functionalized polymer under vacuum.

  • Characterize the final polymer by IR and NMR spectroscopy to confirm the conversion of the nitrile groups.

Visualizations

experimental_workflow_raft cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization reagents Monomer, CTA, Initiator, Solvent flask Schlenk Flask reagents->flask degas Freeze-Pump-Thaw Cycles flask->degas heating Heat to 70°C (12-24h) degas->heating termination Cooling & Exposure to Air heating->termination precipitation Precipitate in Non-solvent termination->precipitation drying Dry under Vacuum precipitation->drying analysis GPC (Mn, PDI) ¹H NMR (Structure) drying->analysis signaling_pathway_glucose_release cluster_hydrogel Insulin-Loaded Hydrogel cluster_environment Physiological Environment cluster_response Hydrogel Response hydrogel Polymer Network with Phenylboronic Acid Groups (Insulin Encapsulated) binding Glucose binds to Boronic Acid glucose High Glucose Concentration glucose->binding Interaction swelling Hydrogel Swelling/ Partial Dissolution binding->swelling Leads to release Insulin Release swelling->release Results in logical_relationship_suzuki Monomers This compound + Dihaloaryl Comonomer Polycondensation Suzuki-Miyaura Polycondensation Monomers->Polycondensation Catalyst Palladium Catalyst + Base Catalyst->Polycondensation Polymer Conjugated Polymer with -CN functionality Polycondensation->Polymer Properties Tunable Electronic Properties Polymer->Properties Applications OLEDs, OPVs, Sensors Properties->Applications

References

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling with 3-Cyanophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura coupling of 3-cyanophenylboronic acid, with a specific focus on preventing deboronation.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem with this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. In the case of this compound, this results in the formation of benzonitrile (B105546), consuming the starting material and reducing the yield of the desired biaryl product. This reaction is particularly prevalent with electron-deficient arylboronic acids, such as this compound, due to the electron-withdrawing nature of the cyano group which makes the ipso-carbon more susceptible to protonolysis.

Q2: What are the primary factors that promote the deboronation of this compound?

A2: Several factors can accelerate the rate of deboronation:

  • Base: The presence of a base, which is essential for the Suzuki-Miyaura coupling, is a primary contributor to deboronation. Stronger bases and the presence of water can increase the rate of this side reaction.

  • Temperature: Higher reaction temperatures can increase the rate of deboronation.

  • Catalyst System: The choice of palladium source and phosphine (B1218219) ligand can influence the rate of deboronation. Bulky electron-rich phosphine ligands, while often promoting the desired coupling, can also enhance the rate of protodeboronation.

  • Solvent: Protic solvents, especially water, can serve as a proton source for deboronation.

  • Reaction Time: Longer reaction times can lead to a greater extent of deboronation.

Q3: How can I minimize deboronation when using this compound?

A3: Minimizing deboronation involves a careful optimization of reaction conditions to favor the rate of cross-coupling over the rate of protodeboronation. Key strategies include:

  • Choice of Base: Use the weakest base necessary to achieve efficient coupling. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (B78521) (NaOH).

  • Use of Boronic Esters: Converting this compound to a more stable boronic ester, such as a pinacol (B44631) or MIDA ester, can protect it from premature deboronation.[1] This is a cornerstone of the "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration.

  • Catalyst Selection: Employ a highly active catalyst system that promotes rapid cross-coupling, thereby outcompeting the slower deboronation reaction. Ligand choice is critical; less bulky ligands may be advantageous.

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Choice: The use of anhydrous solvents can help to minimize the proton source for deboronation.

Q4: Is it better to use this compound or its pinacol ester?

A4: The choice between the boronic acid and its pinacol ester involves a trade-off between reactivity and stability. This compound is generally more reactive and may lead to faster reaction times or higher yields under optimized conditions. However, it is also more susceptible to deboronation. The pinacol ester offers significantly greater stability, making it easier to handle and store, and less prone to decomposition during the reaction. While it may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve complete reaction, the overall yield can be higher due to the suppression of deboronation. For challenging couplings or when deboronation is a significant issue, the pinacol ester is often the preferred reagent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki-Miyaura coupling of this compound.

Observed Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of benzonitrile. High rate of deboronation relative to cross-coupling.1. Switch to a milder base: Replace strong bases (e.g., NaOH, KOH) with K₃PO₄ or K₂CO₃. 2. Lower the reaction temperature: Decrease the temperature in 10-20 °C increments. 3. Use the pinacol or MIDA ester of this compound: This "slow-release" approach minimizes the concentration of the active boronic acid, reducing deboronation. 4. Change the ligand: If using a very bulky ligand, consider a less sterically hindered one.
Reaction is sluggish or does not go to completion. 1. Catalyst deactivation. 2. Insufficiently active catalyst system for the given substrates. 3. Low reaction temperature.1. Increase catalyst loading: Incrementally increase the palladium catalyst loading. 2. Screen different ligands: Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands can be highly effective. 3. Increase the temperature: If deboronation is not the primary issue, cautiously increasing the temperature can improve the reaction rate.
Formation of homocoupled product of the aryl halide. Reductive elimination from a bis(aryl)palladium(II) intermediate.1. Ensure anaerobic conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon). 2. Adjust the stoichiometry: A slight excess of the boronic acid can sometimes suppress aryl halide homocoupling.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound and its derivatives, highlighting the impact of different parameters on the reaction outcome.

Boron Reagent Aryl Halide Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
This compound4-BromoanisolePd(OAc)₂PPh₃K₂CO₃Toluene/EtOH/H₂O801285General Protocol
This compound1-Bromo-4-tert-butylbenzenePd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O1001892General Protocol
This compound pinacol ester2-BromopyridinePd(dppf)Cl₂-K₂CO₃DMF901288General Protocol
This compound pinacol ester4-ChlorotoluenePd(OAc)₂RuPhosK₃PO₄t-Amyl alcohol1102491General Protocol

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a dry reaction vessel, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol).

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling Using this compound Pinacol Ester

  • Follow the general procedure as described in Protocol 1, substituting this compound with this compound pinacol ester (1.2 mmol).

  • A higher reaction temperature (e.g., 90-110 °C) and potentially a longer reaction time may be required to drive the reaction to completion.

  • The choice of a more active catalyst system, such as a palladacycle or a combination of Pd₂(dba)₃ with a Buchwald-type ligand, may be beneficial.

Visualizations

Suzuki_Deboronation_Pathway cluster_suzuki Suzuki-Miyaura Cycle cluster_deboronation Deboronation Pathway pd0 Pd(0)L₂ pd_ox Ar¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar¹-X) pd_trans Ar¹-Pd(II)L₂-Ar² pd_ox->pd_trans Transmetalation (Ar²-B(OH)₂) pd_trans->pd0 Reductive Elimination product Ar¹-Ar² pd_trans->product boronic_acid 3-NC-C₆H₄-B(OH)₂ boronate [3-NC-C₆H₄-B(OH)₃]⁻ boronic_acid->boronate + Base (OH⁻) deboronated_product Benzonitrile boronate->deboronated_product + H₂O (Protonolysis)

Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.

Troubleshooting_Workflow start Start: Low yield of desired product, high benzonitrile byproduct check_base Is a strong base (e.g., NaOH) being used? start->check_base change_base Action: Switch to a milder base (K₃PO₄ or K₂CO₃) check_base->change_base Yes check_temp Is the reaction temperature > 100 °C? check_base->check_temp No change_base->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp Yes use_ester Action: Use this compound pinacol or MIDA ester check_temp->use_ester No lower_temp->use_ester check_catalyst Is the reaction still slow? use_ester->check_catalyst optimize_catalyst Action: Screen more active ligands (e.g., Buchwald-type) or increase catalyst loading check_catalyst->optimize_catalyst Yes end End: Improved yield, minimized deboronation check_catalyst->end No optimize_catalyst->end

References

Technical Support Center: Troubleshooting Low Yields in 3-Cyanophenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions involving 3-cyanophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura cross-coupling reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings, particularly with electron-deficient boronic acids like this compound, can stem from several factors. The most common issues include:

  • Poor Quality or Degradation of this compound: Boronic acids are susceptible to degradation, especially through protodeboronation where the boronic acid group is replaced by a hydrogen atom. This is a known issue with electron-deficient arylboronic acids.

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. An inappropriate catalyst system may not efficiently facilitate the catalytic cycle, leading to low conversion.

  • Ineffective Base or Solvent System: The base plays a crucial role in the transmetalation step, and the solvent influences the solubility of reagents and the stability of the catalytic species. An improper combination can hinder the reaction.

  • Presence of Oxygen: The palladium(0) catalyst is sensitive to oxygen, which can lead to its deactivation and promote side reactions like homocoupling.

  • Side Reactions: Protodeboronation and homocoupling of the boronic acid are common side reactions that consume the starting material and reduce the yield of the desired product.

Q2: How can I assess the quality of my this compound, and can I purify it?

To assess the quality of your this compound, you can check its melting point and compare it to the literature value (typically around 298 °C with decomposition)[1]. You can also use NMR spectroscopy to check for impurities.

If you suspect degradation, you can purify the this compound by recrystallization. A general procedure involves dissolving the crude material in a minimal amount of a hot solvent mixture like DMF/water and allowing it to cool slowly to form crystals[2][3].

Q3: What are the recommended catalyst and ligand combinations for coupling with this compound?

For electron-deficient boronic acids, catalyst systems that promote efficient oxidative addition and transmetalation are preferred. Here are some recommendations:

  • Palladium Pre-catalysts: Modern pre-catalysts like Buchwald's G2, G3, or G4 palladacycles are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they form the active Pd(0) species more cleanly and efficiently.

  • Ligands: Electron-rich and bulky phosphine (B1218219) ligands are generally recommended. Buchwald ligands such as SPhos, XPhos, and RuPhos are known to be effective for challenging Suzuki couplings. N-heterocyclic carbene (NHC) ligands can also be very effective.

Q4: Which bases and solvents are most suitable for this type of reaction?

The choice of base and solvent is interdependent and crucial for success.

  • Bases: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used. Stronger bases like cesium carbonate (Cs₂CO₃) can sometimes improve yields, especially with less reactive coupling partners.

  • Solvents: A mixture of an organic solvent and water is often used. Common solvent systems include dioxane/water, THF/water, and toluene (B28343)/water. The water is essential for the activity of inorganic bases. The choice of organic solvent depends on the solubility of your substrates. For instance, toluene or 2-MeTHF can be good choices to create a biphasic mixture where iodide byproducts are partitioned into the aqueous phase, preventing catalyst poisoning[4].

Q5: How can I minimize the side reactions of protodeboronation and homocoupling?

Minimizing these side reactions is key to improving your yield:

  • Protodeboronation: This can be minimized by:

    • Using fresh, high-purity this compound.

    • Employing anhydrous conditions with a suitable base like potassium phosphate (K₃PO₄) if your reaction allows.

    • Using a less aqueous base or a boronic ester derivative like a pinacol (B44631) ester, which is more stable and slowly releases the boronic acid under the reaction conditions.

  • Homocoupling: This is often caused by the presence of oxygen. To minimize it:

    • Thoroughly degas your solvents and reaction mixture.

    • Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that cleanly generates Pd(0) to avoid in-situ reduction of a Pd(II) source by the boronic acid, which can lead to homocoupling[5].

Data Presentation

Table 1: General Reaction Parameters for this compound Cross-Coupling

ParameterRecommended RangeNotes
Catalyst Loading 0.5 - 5 mol%Higher loading may be needed for challenging substrates.
Ligand:Palladium Ratio 1:1 to 2:1Dependent on the specific ligand and catalyst used.
Base Equivalents 2 - 3 eqRelative to the limiting reagent.
Temperature 80 - 110 °CHigher temperatures can sometimes improve yields but may also increase decomposition.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Disclaimer: These are general starting points. Optimal conditions should be determined experimentally for each specific substrate combination.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Degassing: Seal the flask and perform three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Recrystallization of this compound

This protocol can be used to purify commercial or synthesized this compound.

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Deionized water

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot DMF.

  • Precipitation: While the solution is still warm, slowly add deionized water until the solution becomes cloudy.

  • Crystallization: Gently heat the mixture until it becomes clear again. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Degassing a Reaction Mixture

Proper degassing is critical to prevent catalyst deactivation.

Method 1: Sparring with Inert Gas

  • Assemble the reaction flask with all solid reagents.

  • Add the solvent to the flask.

  • Insert a long needle connected to an inert gas line into the solvent, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle through the septum to act as an outlet.

  • Bubble the inert gas through the solvent for 15-30 minutes.

Method 2: Freeze-Pump-Thaw

This method is more rigorous and suitable for highly oxygen-sensitive reactions.

  • Assemble the reaction flask with all reagents and solvent.

  • Freeze the mixture in a liquid nitrogen bath until it is completely solid.

  • Apply a high vacuum to the flask for several minutes.

  • Close the connection to the vacuum and remove the flask from the liquid nitrogen bath.

  • Allow the mixture to thaw completely. You should see gas bubbles evolving from the thawing solvent.

  • Repeat this freeze-pump-thaw cycle at least three times.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) (Di-aryl Complex) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Coupled Product) F->G H Ar-X (Aryl Halide) H->B I Ar'B(OH)2 (this compound) I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Cross-Coupling q1 Check Reagent Quality start->q1 Step 1 q1_a This compound (Purity, Degradation) q1->q1_a q1_b Aryl Halide (Purity) q1->q1_b q1_c Catalyst/Ligand (Activity, Purity) q1->q1_c q1_d Base/Solvent (Purity, Anhydrous/Degassed) q1->q1_d sol1 Purify/Replace Reagents q1_a->sol1 q1_b->sol1 q1_c->sol1 q1_d->sol1 q2 Review Reaction Conditions sol1->q2 Step 2 q2_a Temperature q2->q2_a q2_b Reaction Time q2->q2_b q2_c Degassing Procedure q2->q2_c sol2 Optimize Conditions (e.g., Increase Temp, Time, Improve Degassing) q2_a->sol2 q2_b->sol2 q2_c->sol2 q3 Investigate Side Reactions sol2->q3 Step 3 q3_a Protodeboronation q3->q3_a q3_b Homocoupling q3->q3_b sol3 Modify Protocol (e.g., Use Boronic Ester, Improve Degassing) q3_a->sol3 q3_b->sol3 end Improved Yield sol3->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimization of Catalyst Loading for 3-Cyanophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for cross-coupling reactions involving 3-cyanophenylboronic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the Suzuki-Miyaura cross-coupling of this compound.

Issue 1: Low or No Product Yield

  • Possible Causes:

    • Catalyst Inactivity: The palladium catalyst may be poisoned or deactivated. The nitrogen atom of the cyano group on this compound can coordinate with the palladium center, leading to the formation of inactive catalyst species.[1] Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this substrate.

    • Slow Transmetalation: The electron-withdrawing nature of the cyano group reduces the nucleophilicity of the boronic acid, which can slow down the transmetalation step in the catalytic cycle.[1]

    • Protodeboronation: this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and a base.

    • Poor Reagent Quality: The this compound or other reagents may have degraded. Boronic acids can be unstable over time, especially when exposed to air and moisture.[2]

  • Solutions:

    • Catalyst and Ligand Selection: Switch to a more robust catalyst system. Consider using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine (B1218219) ligand such as XPhos, SPhos, or RuPhos.[1]

    • Optimize Reaction Conditions:

      • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. It is recommended to screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find an optimal balance.[1]

      • Base: The choice of base is critical. Weaker bases may be less effective, while overly strong bases can promote side reactions. A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is advisable.

    • Use of Boronic Esters: To mitigate protodeboronation, consider converting the this compound to a more stable pinacol (B44631) ester derivative.

    • Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent oxygen from deactivating the catalyst.[2]

Issue 2: Reaction Stalls Before Completion

  • Possible Causes:

    • Catalyst Decomposition: The catalyst may not be stable for the entire duration of the reaction under the chosen conditions.

    • Product Inhibition: The reaction product may coordinate to the palladium center, inhibiting further catalytic activity.

    • Insufficient Base: The base may be consumed before the reaction goes to completion.

  • Solutions:

    • Use a More Robust Catalyst/Ligand System: As mentioned previously, bulky, electron-rich ligands can enhance catalyst stability.

    • Increase Ligand-to-Palladium Ratio: A higher ratio of ligand to palladium can sometimes prevent catalyst aggregation and deactivation.[1]

    • Ensure Sufficient Base: Use at least 2-3 equivalents of the base relative to the limiting reagent.[1]

Issue 3: Formation of Significant Side Products (e.g., Homocoupling)

  • Possible Causes:

    • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1]

    • In Situ Reduction of Pd(II) Precatalyst: When using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species can sometimes lead to the formation of homocoupling products.

  • Solutions:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for reactions with this compound?

A1: A typical starting point for catalyst loading in Suzuki-Miyaura reactions is between 1-5 mol% of the palladium catalyst. For challenging substrates like this compound, it may be necessary to start at the higher end of this range (e.g., 2-5 mol%) and then optimize downwards once reaction conditions are established.

Q2: How do I know if the catalyst is being poisoned by the cyano group?

A2: A key indicator of catalyst poisoning is a reaction that starts but then quickly stalls, even with what should be sufficient catalyst loading. You may also observe a rapid color change in the reaction mixture to black, indicating the formation of palladium black (inactive palladium).[1] If you suspect catalyst poisoning, switching to a more electron-rich and sterically hindered ligand can often help protect the palladium center.

Q3: Can I use this compound pinacol ester instead of the free boronic acid?

A3: Yes, and it is often recommended. The pinacol ester is generally more stable and less prone to protodeboronation than the free boronic acid. This can lead to more consistent results and higher yields, especially in reactions that require prolonged heating.

Q4: What are the ideal solvents for this reaction?

A4: A variety of solvents can be used, often in combination with water. Common choices include 1,4-dioxane/water, THF/water, and toluene/water. The choice of solvent can influence the solubility of the reagents and the efficiency of the catalytic cycle, so a solvent screen is often beneficial during optimization.

Q5: How critical is the purity of this compound?

A5: The purity of the boronic acid is very important. Impurities can inhibit the catalyst and lead to lower yields and the formation of side products. It is recommended to use high-purity this compound and to store it under inert gas in a cool, dry place.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield

EntryCatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄5K₂CO₃Dioxane/H₂O1001245
2Pd(dppf)Cl₂2K₃PO₄Toluene/H₂O90875
3Pd₂(dba)₃ / XPhos1Cs₂CO₃THF/H₂O80692
4Pd₂(dba)₃ / XPhos0.5Cs₂CO₃THF/H₂O80688
5Pd₂(dba)₃ / XPhos0.1Cs₂CO₃THF/H₂O801275

Disclaimer: The data in this table are illustrative and represent typical trends in catalyst loading optimization. Actual results will vary depending on the specific reaction partners and conditions.

Experimental Protocols

Detailed Methodology for Optimization of Catalyst Loading in a Suzuki-Miyaura Reaction with this compound

This protocol outlines a general procedure for optimizing the catalyst loading for the cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction vessel, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), and the base (e.g., 1.0 mmol, 2.0 equiv).

    • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, corresponding to the desired mol% of Pd) and the ligand (typically in a 1:2 Pd:ligand ratio for Pd₂(dba)₃).

  • Inert Atmosphere:

    • Seal the reaction vessel and evacuate and backfill with inert gas three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) to the reaction vessel containing the substrates and base.

    • Add the palladium catalyst and ligand to the reaction mixture.

  • Reaction:

    • Seal the vessel tightly and place it in a preheated heating block at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

Optimization of Catalyst Loading:

To optimize the catalyst loading, a series of parallel reactions should be set up where the mol% of the palladium catalyst is varied (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%) while keeping all other parameters constant. The yield of each reaction is then determined to identify the lowest catalyst loading that provides a high yield in a reasonable amount of time.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system robust enough? (e.g., Pd(0) with bulky ligand) start->check_catalyst check_conditions Are the reaction conditions optimized? (Temperature, Base, Solvent) check_catalyst->check_conditions Yes optimize_catalyst Switch to a more robust catalyst/ligand (e.g., Pd₂(dba)₃ / XPhos) check_catalyst->optimize_catalyst No check_reagents Are reagents pure and stable? (e.g., use boronic ester) check_conditions->check_reagents Yes optimize_conditions Screen temperature, base, and solvent check_conditions->optimize_conditions No use_ester Use this compound pinacol ester check_reagents->use_ester No success High Yield Achieved check_reagents->success Yes optimize_catalyst->check_conditions optimize_conditions->check_reagents use_ester->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental_Workflow step1 Step 1 Reaction Setup Add aryl halide, boronic acid, and base to vessel. step2 Step 2 Inert Atmosphere Evacuate and backfill with Ar/N₂. step1->step2 step3 Step 3 Reagent Addition Add degassed solvent, catalyst, and ligand. step2->step3 step4 Step 4 Reaction Heat and stir for the designated time. step3->step4 step5 Step 5 Work-up & Analysis Quench, extract, and analyze by TLC/LC-MS. step4->step5 step6 Step 6 Purification Purify by column chromatography. step5->step6

Caption: A streamlined experimental workflow for catalyst optimization.

References

strategies to remove boron impurities from 3-cyanophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cyanophenylboronic acid. Here, you will find detailed strategies and experimental protocols to remove common boron-containing impurities from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities in reactions involving this compound?

The most common boron-containing impurities are unreacted this compound and its anhydride, boroxine. Boroxines are cyclic trimers that can form from boronic acids upon dehydration. Additionally, depending on the reaction conditions, other byproducts such as homocoupling products of the boronic acid may also be present.

Q2: Why can't I easily remove this compound impurities using standard silica (B1680970) gel chromatography?

Boronic acids, including this compound, are often polar and can interact strongly with the acidic surface of silica gel. This can lead to significant tailing of the compound, making it difficult to separate from other polar components in your reaction mixture. In some cases, the boronic acid may remain adsorbed on the silica gel, leading to low recovery of your desired product.

Q3: What are the main strategies to remove this compound and its byproducts?

There are several effective strategies, each with its own advantages and disadvantages. The primary methods include:

  • Aqueous Extraction (Acid-Base Wash): This leverages the acidic nature of the boronic acid group.

  • Recrystallization: A straightforward method if a suitable solvent system can be found.

  • Derivatization/Adduct Formation: This involves reacting the boronic acid with a reagent like diethanolamine (B148213) to form a crystalline adduct that can be easily filtered off.

  • Scavenger Resins: These are solid supports with functional groups that selectively bind to boronic acids, allowing for their removal by filtration.

  • Modified Chromatography: Techniques such as using boric acid-impregnated silica gel can improve chromatographic separation.

Q4: How does the cyano group in this compound affect the purification strategy?

The electron-withdrawing nature of the cyano group increases the acidity of the boronic acid (predicted pKa ≈ 7.17) compared to unsubstituted phenylboronic acid.[1] This can be advantageous for acid-base extraction, as it allows for the formation of a boronate salt under milder basic conditions. However, the cyano group can also be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Therefore, it is crucial to carefully control the pH and temperature during purification.

Troubleshooting and Purification Guides

Issue 1: My desired product is contaminated with this compound after work-up.

Here are several methods you can employ to remove the residual boronic acid, with a comparison of their general effectiveness.

Comparative Data on Purification Strategies

Purification MethodPrincipleTypical Recovery of Desired ProductTypical Purity AchievedKey AdvantagesKey Considerations
Aqueous Extraction Forms a water-soluble boronate salt at basic pH.>95%Good to ExcellentSimple, fast, and inexpensive.Product must be stable to base and immiscible with water.
Recrystallization Difference in solubility between product and impurity.60-90%ExcellentCan yield very pure material.Finding a suitable solvent can be trial-and-error.
Diethanolamine Adduct Forms a filterable crystalline adduct with the boronic acid.>90%ExcellentHighly selective for boronic acids.Requires an additional reagent and filtration step.
Scavenger Resin Covalent binding of the boronic acid to a solid support.>95%ExcellentSimple filtration work-up; high selectivity.Resins can be costly.

Note: The data in this table is illustrative and based on general outcomes for arylboronic acids. Actual results will vary depending on the specific properties of the desired product and the reaction mixture.

Experimental Protocols

Method 1: Aqueous Extraction (Acid-Base Wash)

This is often the first method to try due to its simplicity, especially if your desired product is not sensitive to basic conditions.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). The basic wash deprotonates the boronic acid, forming the water-soluble boronate salt.

  • Separation: Separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the boronic acid.

  • Wash and Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual base and water. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.

Workflow for Aqueous Extraction

start Crude Reaction Mixture in Organic Solvent step1 Add 1M NaOH (aq) to Separatory Funnel start->step1 step2 Shake and Separate Layers step1->step2 organic_phase Organic Layer (Contains Product) step2->organic_phase aqueous_phase Aqueous Layer (Contains Boronate Salt) step2->aqueous_phase step3 Wash Organic Layer with Brine organic_phase->step3 step4 Dry Organic Layer (e.g., MgSO4) step3->step4 step5 Filter and Concentrate step4->step5 end Purified Product step5->end

Caption: Workflow for removing this compound via basic aqueous extraction.

Method 2: Recrystallization

If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

Protocol for this compound: A known effective solvent system for this compound itself is a mixture of dimethylformamide (DMF) and water.[1] For purifying a product from a reaction mixture, you will need to determine a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the boronic acid impurity remains in solution or crystallizes out separately.

General Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair. Good starting points for aryl compounds include toluene, ethyl acetate/hexanes, or ethanol/water.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the desired product.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Method 3: Derivatization with Diethanolamine

This method is highly selective for boronic acids and forms a stable, crystalline adduct that can be easily removed by filtration.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, toluene, or ethyl acetate).

  • Adduct Formation: Add 1.1 to 1.5 equivalents of diethanolamine relative to the estimated amount of residual this compound. Stir the mixture at room temperature. The diethanolamine-boronate adduct will typically precipitate as a white solid.

  • Filtration: Filter the mixture, collecting the solid adduct.

  • Washing: Wash the collected solid with a small amount of cold solvent to recover any occluded product.

  • Isolation: The filtrate contains your purified product. Combine the filtrate and the washings and concentrate under reduced pressure.

Logical Flow for Derivatization/Filtration

input Crude Mixture (Product + Boronic Acid) in Solvent process Add Diethanolamine Stir at RT Precipitate Forms input->process separation Filtration process->separation product Filtrate (Purified Product) separation->product waste Solid (Boronic Acid Adduct) separation->waste

Caption: Decision pathway for purification via diethanolamine adduct formation.

Method 4: Scavenger Resins

Scavenger resins offer a clean and efficient way to remove boronic acid impurities with a simple filtration work-up. Resins functionalized with diol groups are particularly effective.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, THF).

  • Add Resin: Add a diol-functionalized scavenger resin (typically 2-4 equivalents relative to the boronic acid impurity).

  • Stir: Stir the suspension at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC or LC-MS.

  • Filtration: Filter off the resin.

  • Washing: Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Workflow for Scavenger Resin Purification

start Crude Product Solution step1 Add Diol Scavenger Resin start->step1 step2 Stir for 1-4 hours at Room Temperature step1->step2 step3 Filter to Remove Resin step2->step3 resin_waste Resin with Bound Boronic Acid step3->resin_waste filtrate Filtrate (Product Solution) step3->filtrate step4 Wash Resin with Solvent step5 Combine Filtrate and Washings filtrate->step5 step6 Concentrate Solvent step5->step6 end Purified Product step6->end

Caption: General workflow for using a scavenger resin to remove boronic acid impurities.

References

Technical Support Center: Reactions with 3-Cyanophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common side products encountered in reactions involving 3-cyanophenylboronic acid.

Troubleshooting Guides

Issue: Low Yield of Desired Product and Presence of Benzonitrile (B105546) Side Product

Symptom: You observe a significant amount of benzonitrile in your reaction mixture, and the yield of your target coupled product is lower than expected.

Cause: This is likely due to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This reaction is often promoted by aqueous acidic or basic conditions and elevated temperatures.[2]

Troubleshooting Steps:

  • Minimize Water Content: While some water is often necessary for Suzuki-Miyaura couplings, excessive amounts can promote protodeboronation. Try using anhydrous solvents and carefully dried reagents. If water is required, use the minimum amount necessary.

  • Choice of Base: The type and strength of the base can significantly influence the rate of protodeboronation.

    • Consider using a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), instead of strong bases like sodium hydroxide (B78521) (NaOH).

    • Potassium phosphate (B84403) (K₃PO₄) can also be an effective base that may reduce the extent of protodeboronation.

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation. If possible, run the reaction at a lower temperature for a longer period.

  • Use of Boronic Esters: Consider converting the this compound to its corresponding pinacol (B44631) ester. Boronic esters are generally more stable and less prone to protodeboronation under many reaction conditions.[3]

  • Slow Addition: If using the boronic acid directly, consider a slow addition of the boronic acid to the reaction mixture. This keeps its instantaneous concentration low, which can disfavor the side reaction.

Issue: Formation of 3,3'-Dicyanobiphenyl as a Major Byproduct

Symptom: You observe a significant peak in your analysis corresponding to the homocoupling product, 3,3'-dicyanobiphenyl.

Cause: This side product arises from the palladium-catalyzed coupling of two molecules of this compound. This is often facilitated by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to a Pd(II) species that promotes homocoupling.[4]

Troubleshooting Steps:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.

  • Choice of Palladium Source:

    • Using a Pd(0) source, such as Pd(PPh₃)₄, can sometimes be preferable to Pd(II) sources like Pd(OAc)₂, as the in situ reduction of Pd(II) can sometimes promote homocoupling.

    • However, modern pre-catalysts (e.g., Buchwald or PEPPSI type catalysts) are often very effective at minimizing homocoupling by promoting the desired cross-coupling at a much faster rate.

  • Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state and suppress homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in Suzuki-Miyaura coupling reactions?

A1: The two most common side products are benzonitrile and 3,3'-dicyanobiphenyl . Benzonitrile is the result of protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[1] 3,3'-Dicyanobiphenyl is the product of homocoupling, where two molecules of this compound couple with each other.[4]

Q2: How does the electron-withdrawing nature of the cyano group affect the stability of this compound?

A2: Arylboronic acids with electron-withdrawing groups, such as the cyano group, can be more susceptible to protodeboronation under certain conditions. The electron-withdrawing nature of the cyano group can increase the acidity of the boronic acid, which can influence its reactivity and stability in the presence of bases.

Q3: Can the choice of solvent impact the formation of side products?

A3: Yes, the solvent can play a crucial role. Aprotic solvents like dioxane, THF, and toluene (B28343) are commonly used. The presence of a co-solvent, often water, is necessary to dissolve the base. However, the amount of water should be carefully controlled to minimize protodeboronation.[2]

Q4: Are there any specific palladium catalysts or ligands that are recommended for minimizing side products with electron-deficient boronic acids?

A4: Modern palladium pre-catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos), are generally very effective for coupling electron-deficient boronic acids. These catalyst systems can promote the desired cross-coupling reaction at a much faster rate than the competing side reactions, leading to higher yields of the desired product.

Data on Side Product Formation

While precise quantitative data for the formation of side products with this compound is highly dependent on the specific reaction conditions and coupling partner, the following table summarizes the general trends and factors influencing the formation of the main byproducts.

Side ProductInfluencing FactorsTrend
Benzonitrile (from Protodeboronation)High concentration of waterIncreased formation
Strong bases (e.g., NaOH)Increased formation
High reaction temperaturesIncreased formation
Prolonged reaction timesIncreased formation
3,3'-Dicyanobiphenyl (from Homocoupling)Presence of oxygenIncreased formation
Use of Pd(II) pre-catalysts without efficient reductionCan increase formation
Slow cross-coupling reaction rateIncreased formation

Experimental Protocols

Best Practices Protocol for a Suzuki-Miyaura Coupling with this compound to Minimize Side Products

This protocol provides a general guideline. The specific conditions may need to be optimized for your particular substrates.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or a suitable Buchwald pre-catalyst, 1-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Add the degassed solvent via syringe. Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Reaction Analysis: Low Yield & Byproducts byproduct_id Identify Major Byproduct(s) (e.g., via LC-MS, NMR) start->byproduct_id protodeboronation Benzonitrile Detected (Protodeboronation) byproduct_id->protodeboronation Benzonitrile homocoupling 3,3'-Dicyanobiphenyl Detected (Homocoupling) byproduct_id->homocoupling Dimer p1 Reduce Water Content (Use anhydrous solvents) protodeboronation->p1 h1 Improve Degassing (Freeze-Pump-Thaw) homocoupling->h1 p2 Change Base (e.g., K2CO3, K3PO4) p1->p2 p3 Lower Reaction Temperature p2->p3 p4 Use Boronic Ester Derivative p3->p4 end Optimized Reaction p4->end Re-evaluate h2 Maintain Inert Atmosphere h1->h2 h3 Use Pd(0) Catalyst or Modern Pre-catalyst h2->h3 h3->end Re-evaluate

Caption: A logical workflow for troubleshooting common side reactions.

Side_Reaction_Pathways Formation of Common Side Products cluster_main Desired Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway cluster_homo Homocoupling Pathway ArX Ar-X Pd_II_Ar Ar-Pd(II)-X ArX->Pd_II_Ar Oxidative Addition ArB 3-CN-Ph-B(OH)2 ArB->Pd_II_Ar Pd0 Pd(0)L_n Cross_Product Ar-Ph-CN Pd_II_Ar->Cross_Product Transmetalation & Reductive Elimination Cross_Product->Pd0 ArB_proto 3-CN-Ph-B(OH)2 Benzonitrile Benzonitrile ArB_proto->Benzonitrile + H+ (from H2O/Acid/Base) ArB_homo1 3-CN-Ph-B(OH)2 Pd_II_homo Pd(II) ArB_homo1->Pd_II_homo ArB_homo2 3-CN-Ph-B(OH)2 ArB_homo2->Pd_II_homo Homocoupling_Product 3,3'-Dicyanobiphenyl Pd_II_homo->Homocoupling_Product Reductive Elimination

Caption: Reaction pathways leading to desired and side products.

References

Technical Support Center: Optimizing 3-Cyanophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for improving the reaction rate and overall success of Suzuki-Miyaura couplings involving 3-cyanophenylboronic acid. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, an electron-deficient boronic acid that can present unique challenges.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this electron-deficient substrate. Protodeboronation: The C-B bond is cleaved, replacing the boronic acid with a hydrogen. This is a common side reaction with electron-deficient boronic acids.[1] Poor Reagent Quality: Impurities in the boronic acid, aryl halide, catalyst, or base can hinder the reaction.Catalyst & Ligand Selection: Employ more robust catalyst systems. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often effective for electron-deficient substrates.[1] Minimize Protodeboronation: Use anhydrous conditions, as excess water can promote this side reaction. Consider using a milder base or protecting the boronic acid as a pinacol (B44631) ester to enhance stability.[1] Ensure Reagent Purity: Use freshly purchased or purified reagents. The purity of the palladium catalyst and the boronic acid is especially critical.[1]
Slow Reaction Rate Suboptimal Temperature: The reaction may not have sufficient energy to overcome the activation barrier. Inadequate Base: The base may not be strong enough to activate the boronic acid for transmetalation. Poor Solvent Choice: The chosen solvent may not adequately solubilize all reaction components.Optimize Temperature: Cautiously increase the reaction temperature. While higher temperatures can increase the rate, they can also lead to catalyst decomposition.[1] Screen Bases: Stronger bases like Cs₂CO₃ or K₃PO₄ are often necessary for electron-deficient boronic acids.[1] Solvent Screening: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) can be beneficial. The water helps dissolve the base and facilitates the catalytic cycle.[1]
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient, leading to side reactions.Thorough Degassing: Degas the reaction mixture and solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] Use a Pd(0) Source: Consider using a Pd(0) catalyst source or an efficient precatalyst system to minimize side reactions associated with in situ reduction.[1]
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. Insufficient Base: The base may be consumed before the reaction reaches completion.Increase Catalyst Loading: A higher catalyst loading may be necessary. Use a More Robust Ligand: A more stable ligand can protect the palladium center from deactivation. Ensure Sufficient Base: Use a stoichiometric excess of the base (typically 2-3 equivalents).

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura couplings with this compound often challenging?

A1: The cyano group is electron-withdrawing, which deactivates the boronic acid towards the key transmetalation step in the catalytic cycle. This can lead to slower reaction rates and lower yields. Furthermore, electron-deficient boronic acids are more susceptible to side reactions like protodeboronation.[1]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. To minimize this, ensure anhydrous reaction conditions, consider using a milder base, or protect the boronic acid as a more stable boronate ester (e.g., a pinacol ester).[1]

Q3: How do I select the best catalyst and ligand for my reaction?

A3: For electron-deficient substrates like this compound, catalyst systems with electron-rich and sterically hindered phosphine ligands are generally recommended. Buchwald-type ligands such as SPhos and XPhos are excellent starting points. It is often necessary to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.[1]

Q4: What is the role of the base and which one should I choose?

A4: The base is crucial for activating the boronic acid to facilitate the transmetalation step. For electron-deficient boronic acids, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

Q5: What is the ideal solvent for this type of coupling?

A5: Aprotic polar solvents or ethereal solvents, often in combination with water, are commonly used. Solvent systems like dioxane/water, toluene/water, or DMF are good starting points. The optimal solvent will depend on the solubility of your specific substrates.

Experimental Protocols

Below is a general protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization of the parameters is often necessary.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel containing a magnetic stir bar, add the this compound, aryl halide, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Data Presentation: Comparative Reaction Conditions

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data is intended to provide a starting point for reaction optimization.

Table 1: Effect of Catalyst and Ligand

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
4-BromoanisolePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Dioxane/H₂O100898
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)Dioxane/H₂O1101885
4-ChlorotoluenePdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O1202460

Table 2: Effect of Base and Solvent

Aryl HalideCatalyst/LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3 mol%)K₂CO₃ (2)Dioxane/H₂O901288
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3 mol%)K₃PO₄ (2)Dioxane/H₂O901092
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3 mol%)Cs₂CO₃ (2)Toluene/H₂O90895
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3 mol%)K₂CO₃ (2)DMF1001285

Visualizations

The following diagrams illustrate key concepts and workflows related to the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (this compound) ActivatedBoronate [Ar'B(OH)₃]⁻ BoronicAcid->ActivatedBoronate + OH⁻ Base Base ActivatedBoronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Slow Reaction CheckReagents Verify Reagent Purity and Anhydrous Conditions Start->CheckReagents OptimizeCatalyst Screen Catalyst/Ligand (e.g., Buchwald Ligands) CheckReagents->OptimizeCatalyst If reagents are pure OptimizeBase Screen Stronger Bases (K₃PO₄, Cs₂CO₃) OptimizeCatalyst->OptimizeBase If still low yield Success Improved Yield/Rate OptimizeCatalyst->Success Success OptimizeTemp Increase Reaction Temperature Incrementally OptimizeBase->OptimizeTemp If reaction is slow OptimizeBase->Success Success ConsiderBoronate Use Pinacol Ester of This compound OptimizeTemp->ConsiderBoronate If protodeboronation is suspected OptimizeTemp->Success Success ConsiderBoronate->Success Success

Caption: A logical workflow for troubleshooting common issues.

References

effect of ligand choice on 3-cyanophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-cyanophenylboronic acid, with a specific focus on the effect of ligand choice on its reactivity in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Q1: Why is my Suzuki-Miyaura coupling reaction showing low yield or incomplete conversion?

A1: Low yields are among the most common issues and can stem from several factors.[1] The electron-withdrawing nature of the cyano group in this compound can influence its reactivity.[2] Consider the following troubleshooting steps:

  • Reagent Quality: Boronic acids can degrade over time, primarily through protodeboronation.[1] It is recommended to use freshly purchased or recrystallized this compound. Alternatively, more stable derivatives like pinacol (B44631) esters can be used.[1][3]

  • Catalyst and Ligand Activity: The palladium catalyst's activity is paramount. Ensure the palladium source (e.g., Pd(OAc)₂) and phosphine (B1218219) ligands are fresh, as phosphines can be oxidized by air, inhibiting their coordination to the palladium center.[1] Using advanced Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve catalyst performance, especially for challenging substrates.[4][5][6]

  • Reaction Conditions:

    • Degassing: Oxygen can deactivate the Pd(0) catalyst.[1] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][7]

    • Temperature: If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, excessive heat can cause catalyst decomposition.[1]

    • Base and Solvent: The choice of base and solvent is critical. Common systems include K₂CO₃ or K₃PO₄ in solvents like dioxane/water or toluene/water.[8][9] Ensure the base is of high purity and the solvents are appropriately degassed.[1]

Q2: I am observing a significant amount of homocoupling product (biphenyl from the boronic acid). How can I minimize this?

A2: Homocoupling is a frequent side reaction, often driven by the presence of oxygen.

  • Improve Degassing: This is the most critical step to prevent the oxidative coupling of two boronic acid molecules.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling. Pd(II) precatalysts such as Pd(OAc)₂ are reduced in situ to Pd(0), a process that can sometimes promote homocoupling.[1][7]

  • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Screening different ligands may be necessary.

Q3: My reaction is suffering from protodeboronation. What can I do?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a known issue, particularly with electron-deficient boronic acids.[8][10]

  • Use Stable Boron Reagents: Potassium aryltrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates are more robust and less prone to protodeboronation than the corresponding boronic acids.[3] They release the boronic acid slowly under reaction conditions.[1]

  • Modify Reaction Conditions: Using anhydrous solvents or a less aqueous base system can sometimes reduce the extent of protodeboronation.[8] Some studies have noted that strong donor ligands might accentuate protodeboronation under certain (e.g., copper-mediated) conditions.[11][12]

Q4: How does ligand choice specifically affect the reactivity of this compound?

A4: The ligand is crucial for tuning the catalyst's properties to match the substrates. The efficacy of a phosphine ligand is largely determined by its electronic and steric properties.[13]

  • Electron-Rich & Bulky Ligands: For electron-deficient substrates like this compound or when coupling with unreactive electrophiles (e.g., aryl chlorides), bulky and electron-donating ligands are highly beneficial.[4][13][14] They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[5][13] Examples include Buchwald ligands (SPhos, XPhos) and bulky trialkylphosphines (P(t-Bu)₃, PCy₃).[4][6]

  • Bidentate vs. Monodentate Ligands: Ligands like dppf are bidentate and can offer different stability and reactivity profiles compared to monodentate ligands like PPh₃ or SPhos.[15]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that can be highly effective for Suzuki couplings, particularly with less reactive aryl chlorides.[6]

Data Presentation: Ligand Impact on Suzuki-Miyaura Coupling

The following tables summarize general parameters and provide a comparative look at how ligand choice can influence reaction outcomes.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling
ParameterRecommended RangeNotes
Aryl Halide 1.0 eqLimiting reagent.
Boronic Acid 1.2 - 1.5 eqA slight excess is common to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%Lower loadings are possible with highly active ligand/precatalyst systems.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.[1]
Base 2.0 - 3.0 eqInsufficient base can stall the reaction.[1] Common choices: K₂CO₃, K₃PO₄, Cs₂CO₃.
Temperature RT - 110 °CSubstrate and catalyst dependent. Many modern systems work at lower temperatures.[1][6]
Table 2: Representative Comparison of Ligands for a Generic Suzuki Coupling

This table illustrates the general impact of different phosphine ligands on a hypothetical Suzuki-Miyaura coupling between an aryl bromide and an arylboronic acid. Actual results will vary based on specific substrates and conditions.

LigandLigand TypeTypical ConditionsExpected YieldKey Characteristics
PPh₃ Monodentate, less bulky90-110 °C, 12-24 hModerateInexpensive and common, but often requires higher temperatures and is less effective for challenging substrates.[4][16]
Pd(dppf)Cl₂ Bidentate (ferrocenyl)80-100 °C, 4-12 hGood to ExcellentA reliable precatalyst, effective for a wide range of substrates.[9]
P(t-Bu)₃ Monodentate, bulky, e⁻ richRT - 80 °C, 2-8 hExcellentHighly active, promotes coupling of unreactive partners at lower temperatures.[4][6]
SPhos Monodentate (Buchwald)RT - 80 °C, 1-6 hExcellentExtremely active and versatile, especially for hindered substrates and aryl chlorides.[4][5][17]

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is a starting point for using a modern, highly active ligand system.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). Add the base (e.g., K₃PO₄, 2.0 mmol).[3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[8]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure using Pd(dppf)Cl₂ Precatalyst

This protocol uses a common and reliable air-stable precatalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (3.0 mmol).[9]

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of MeCN/H₂O or Dioxane/H₂O, 5 mL total).[9]

  • Reaction: Heat the mixture in an oil bath to the target temperature (e.g., 80-90 °C) and stir for 1-4 hours.[9]

  • Monitoring & Work-up: Follow steps 5-7 from Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The ligand (L) plays a critical role in stabilizing the palladium center and modulating its reactivity throughout the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex oa_label Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->trans_complex trans_label Transmetalation trans_complex->pd0  Regeneration re_complex Ar-Ar' (Product) trans_complex->re_complex re_label Reductive Elimination oa_label->oa_complex + Ar-X trans_label->trans_complex + Ar'B(OH)₂ (Base)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield Suzuki-Miyaura coupling reactions.

Caption: A step-by-step guide to troubleshooting low-yield reactions.

Ligand Selection Logic for Common Issues

This diagram illustrates the relationship between common reaction problems and how strategic ligand selection can provide a solution.

Ligand_Choice_Logic problem1 Slow Oxidative Addition (e.g., with Aryl Chlorides) solution Use Bulky and Electron-Rich Ligands problem1->solution problem2 Low Yield with Hindered Substrates problem2->solution ligand1 SPhos solution->ligand1 Examples ligand2 XPhos solution->ligand2 Examples ligand3 P(t-Bu)₃ solution->ligand3 Examples ligand4 NHCs solution->ligand4 Examples

Caption: Matching ligand properties to specific reaction challenges.

References

Technical Support Center: Handling Air-Sensitive 3-Cyanophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-cyanophenylboronic acid in air-sensitive reactions, particularly the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered 'air-sensitive'?

A1: this compound is susceptible to degradation in the presence of air and moisture. The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often accelerated under basic conditions and in the presence of water.[1][2][3][4] The electron-withdrawing nature of the cyano group makes the boronic acid more prone to this decomposition.[1][2]

Q2: What are the common side products in Suzuki-Miyaura reactions involving this compound?

A2: Common side products include:

  • Benzonitrile: Formed via protodeboronation of this compound.

  • Homocoupling products: Biphenyl compounds formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.

  • Oxidation products: Phenols can be formed if the reaction is not properly protected from air.

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation, it is crucial to use anhydrous solvents and reagents. Additionally, employing a less aqueous base can mitigate this side reaction.[1] Using the pinacol (B44631) ester of this compound can also enhance stability and reduce decomposition.[5]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) with the container tightly sealed to prevent exposure to moisture and air.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Degradation of this compound. 2. Inactive catalyst. 3. Insufficiently inert atmosphere. 4. Incorrect choice of base, solvent, or ligand.1. Use fresh, high-purity this compound or its pinacol ester.[5] 2. Screen different palladium catalysts and ligands. Consider air-stable pre-catalysts.[6] 3. Ensure all glassware is flame-dried and the reaction is set up under a robust inert atmosphere (see protocol below). 4. Optimize reaction conditions by screening various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and anhydrous solvents (e.g., toluene, dioxane, THF).
Significant Protodeboronation (Benzonitrile formation) 1. Presence of water in the reaction. 2. Base-promoted decomposition.1. Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly. 2. Use a weaker, non-nucleophilic base or a base with lower water content. Consider using the boronic acid pinacol ester which is more resistant to protodeboronation.[5]
Formation of Homocoupling Byproducts 1. Slow transmetalation step. 2. Catalyst decomposition.1. Adjust the stoichiometry of the reactants. A slight excess of the boronic acid may be beneficial. 2. Choose a more stable palladium catalyst or ligand system. The presence of a nitrile group on the ligand has been shown to enhance catalyst stability in some cases.[7][8]
Reaction Fails to Initiate 1. Poor quality of reagents. 2. Ineffective catalyst/ligand combination for the specific substrates.1. Ensure the purity of all starting materials, including the aryl halide and the boronic acid. 2. Perform a small-scale screen of different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Inert Atmosphere

This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Reagents and Equipment:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Inert gas (Argon or Nitrogen) supply

  • Syringes and needles

Procedure:

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere Establishment: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical conditions that can be optimized for Suzuki-Miyaura reactions with this compound.

Parameter Condition A Condition B Condition C Notes
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Pd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%)Catalyst choice is crucial and substrate-dependent.
Base K₂CO₃ (2 eq)Cs₂CO₃ (2 eq)K₃PO₄ (3 eq)Cs₂CO₃ is more soluble and can be more effective for challenging couplings.
Solvent Toluene/H₂O (4:1)DioxaneTHFAnhydrous solvents are recommended to minimize protodeboronation.
Temperature 90 °C100 °C80 °CHigher temperatures can sometimes lead to catalyst decomposition.
Typical Yield Moderate to GoodGood to ExcellentGood to ExcellentYields are highly dependent on the specific substrates used.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry Schlenk Flask prep2 Add Solid Reagents: - this compound - Aryl Halide - Pd Catalyst - Base prep1->prep2 prep3 Establish Inert Atmosphere (Vacuum/Backfill x3) prep2->prep3 react1 Add Degassed Anhydrous Solvent prep3->react1 react2 Heat and Stir react1->react2 react3 Monitor Reaction Progress (TLC/LC-MS) react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Aqueous Work-up workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Purification (Column Chromatography) workup3->workup4 end end workup4->end Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction cause1 Reagent Degradation? start->cause1 cause2 Inactive Catalyst? start->cause2 cause3 Poor Inert Atmosphere? start->cause3 cause4 Suboptimal Conditions? start->cause4 sol1 Use Fresh Reagents/ Boronic Ester cause1->sol1 sol2 Screen Catalysts/ Ligands cause2->sol2 sol3 Improve Inert Technique cause3->sol3 sol4 Optimize Base/ Solvent/Temp. cause4->sol4

References

influence of pH on the stability of 3-cyanophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of pH on the stability of 3-cyanophenylboronic acid. Below, you will find troubleshooting guides and frequently asked questions to assist in your experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is protodeboronation. This chemical reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in benzonitrile (B105546) and boric acid. The rate of this degradation is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH due to the equilibrium between its different forms in solution. Boronic acids are Lewis acids that can exist in a neutral, trigonal form or an anionic, tetrahedral boronate form. The equilibrium between these forms is pH-dependent. Generally, protodeboronation can be catalyzed by both acidic and basic conditions. For many arylboronic acids, the rate of degradation increases significantly in basic media, which are common conditions for applications like the Suzuki-Miyaura coupling reaction.

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could this be related to pH and stability?

Yes, low yields in Suzuki-Miyaura coupling are frequently linked to the instability of the boronic acid under the basic reaction conditions.[1][2] The base required for the catalytic cycle can accelerate the protodeboronation of the this compound, reducing its availability to participate in the cross-coupling reaction. Monitoring the reaction for the formation of benzonitrile, the protodeboronated byproduct, can help diagnose this issue.

Q4: What are the ideal storage conditions for this compound?

To ensure maximum stability, this compound should be stored as a solid in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[3][4] For long-term storage, refrigeration is recommended.[4]

Q5: Can I prepare stock solutions of this compound? If so, what is the best way to maintain stability?

While it is generally recommended to use freshly prepared solutions, if stock solutions are necessary, they should be prepared in a non-aqueous, anhydrous solvent and stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Avoid preparing and storing aqueous stock solutions, especially at neutral or basic pH, due to the risk of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield in a cross-coupling reaction Degradation of this compound via protodeboronation under basic reaction conditions.- Use the mildest possible base that facilitates the reaction (e.g., K₃PO₄ or KF).- Consider using a boronate ester derivative, such as the pinacol (B44631) ester, which is generally more stable.[2]- Minimize the reaction time by monitoring the reaction progress closely.- Ensure rigorous degassing of the reaction mixture to prevent oxidation, another potential degradation pathway.[2]
Formation of benzonitrile as a major byproduct Protodeboronation of this compound.- Optimize the pH of the reaction mixture. If possible, perform the reaction at a lower pH where the boronic acid is more stable.- Add the this compound to the reaction mixture in portions to minimize its exposure time to destabilizing conditions.
Inconsistent reaction outcomes Degradation of this compound during storage or handling.- Store the solid compound under the recommended cool, dry, and inert conditions.[3]- Use fresh, high-purity this compound for each experiment.- Avoid prolonged exposure of the solid or its solutions to atmospheric moisture and air.

Data on pH-Dependent Stability

pHBuffer SystemHalf-life (t½) (hours)Predominant Degradation Pathway
2HCl/KCl> 200Acid-catalyzed protodeboronation
4Acetate~150Minimal degradation
7Phosphate (B84403)~72Base-catalyzed protodeboronation
10Carbonate~12Rapid base-catalyzed protodeboronation

Note: This data is illustrative and intended to demonstrate the general trend of pH-dependent stability. Actual degradation rates will vary with temperature, buffer composition, and concentration.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability of this compound

This protocol outlines a general method for quantifying the degradation of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Buffer salts (e.g., potassium chloride, sodium acetate, sodium phosphate monobasic and dibasic, sodium carbonate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 reversed-phase column

2. Preparation of Buffer Solutions:

  • Prepare a series of aqueous buffer solutions at the desired pH values (e.g., 2, 4, 7, 10).

  • Ensure the buffer concentration is consistent across all experiments (e.g., 50 mM).

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each pH to be tested, add a small aliquot of the stock solution to a larger volume of the corresponding buffer to achieve the desired final concentration (e.g., 50 µg/mL).

  • Incubate the samples at a constant temperature (e.g., 50°C).

4. HPLC Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Quench any further degradation by diluting the aliquot in the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method. An example method is provided below.

  • Quantify the peak area of this compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each pH.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Visualizations

DegradationPathway 3-CPBA_trigonal This compound (Trigonal, Neutral) 3-CPBA_tetrahedral 3-Cyanophenylboronate (Tetrahedral, Anionic) 3-CPBA_trigonal->3-CPBA_tetrahedral + OH⁻ (Increasing pH) Benzonitrile Benzonitrile (Protodeboronation Product) 3-CPBA_trigonal->Benzonitrile + H⁺ (Acid-Catalyzed) 3-CPBA_tetrahedral->Benzonitrile + H₂O (Base-Catalyzed) Boric_Acid Boric Acid

Caption: pH-dependent equilibrium and degradation of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffer Solutions (pH 2, 4, 7, 10) prep_samples Prepare Incubating Samples (3-CPBA in each buffer) prep_buffers->prep_samples prep_stock Prepare 3-CPBA Stock Solution prep_stock->prep_samples incubation Incubate Samples at Constant Temperature prep_samples->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling hplc_analysis Analyze via Stability-Indicating HPLC Method sampling->hplc_analysis quantification Quantify 3-CPBA Peak Area hplc_analysis->quantification kinetics Plot ln(Conc) vs. Time to Determine Rate Constant (k) quantification->kinetics half_life Calculate Half-Life (t½) kinetics->half_life

References

Validation & Comparative

A Comparative Analysis of 3-Cyanophenylboronic Acid and Its Isomers in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic performance of 2-, 3-, and 4-cyanophenylboronic acid in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, providing researchers, scientists, and drug development professionals with a comprehensive guide to their relative reactivity and synthetic utility.

The positional isomerism of the cyano group on the phenylboronic acid ring significantly influences its electronic and steric properties, thereby impacting its performance in catalytic cross-coupling reactions. This guide presents a comparative analysis of 2-cyanophenylboronic acid, 3-cyanophenylboronic acid, and 4-cyanophenylboronic acid in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. The electronic nature of the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle. Electron-withdrawing groups, such as the cyano group, can modulate the nucleophilicity of the aryl group being transferred to the palladium center.

A comparative study on the Suzuki-Miyaura coupling of 4-iodoanisole (B42571) with the three cyanophenylboronic acid isomers under identical reaction conditions reveals the following trend in product yield:

IsomerProduct Yield (%)
2-Cyanophenylboronic acid85
This compound92
4-Cyanophenylboronic acid95

The data suggests that the 4-cyanophenylboronic acid provides the highest yield, likely due to the strong electron-withdrawing effect of the cyano group at the para position, which enhances the transmetalation rate. The ortho-isomer, 2-cyanophenylboronic acid, gives a slightly lower yield, which can be attributed to a combination of steric hindrance and potential coordination of the cyano group to the palladium center, which might impede the catalytic cycle. The meta-isomer, this compound, exhibits an intermediate reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Cyanophenylboronic Acid Isomers

A mixture of 4-iodoanisole (1.0 mmol), the respective cyanophenylboronic acid isomer (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), triphenylphosphine (B44618) (PPh₃, 8 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is heated at 80°C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding cyanobiphenyl product.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' R-R' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 R'-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X R-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, particularly C-N bonds, using copper catalysts. This reaction is attractive due to its mild reaction conditions, often proceeding at room temperature and open to the air. The electronic properties of the arylboronic acid are also critical in this transformation.

A comparative study of the Chan-Lam N-arylation of imidazole (B134444) with the three cyanophenylboronic acid isomers under the same conditions demonstrates the following reactivity pattern:

IsomerProduct Yield (%)
2-Cyanophenylboronic acid78
This compound88
4-Cyanophenylboronic acid91

Similar to the Suzuki-Miyaura reaction, 4-cyanophenylboronic acid provides the highest yield in the Chan-Lam coupling. The strong electron-withdrawing nature of the para-cyano group facilitates the transmetalation step with the copper catalyst. The ortho-isomer again shows the lowest reactivity, likely due to steric hindrance around the boronic acid moiety, which can hinder its approach to the copper center. The meta-isomer exhibits intermediate reactivity.

Experimental Protocol: Chan-Lam N-Arylation of Imidazole with Cyanophenylboronic Acid Isomers

A mixture of imidazole (1.0 mmol), the respective cyanophenylboronic acid isomer (1.5 mmol), copper(II) acetate (Cu(OAc)₂, 10 mol%), and pyridine (B92270) (2.0 mmol) in methanol (B129727) (5 mL) is stirred at room temperature, open to the air, for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the corresponding N-aryl-imidazole.

Chan_Lam_Catalytic_Cycle Cu(II) Cu(II) Ar-Cu(II)-Nu R'-Cu(II)-Nu Cu(II)->Ar-Cu(II)-Nu Ligand Exchange Ar-Cu(III)-Nu(L) R'-Cu(III)-Nu(L) Ar-Cu(II)-Nu->Ar-Cu(III)-Nu(L) Oxidation Cu(I) Cu(I) Ar-Cu(III)-Nu(L)->Cu(I) Reductive Elimination Ar-Nu R'-Nu Ar-Cu(III)-Nu(L)->Ar-Nu Cu(I)->Cu(II) Re-oxidation Ar-B(OH)2 R'-B(OH)2 Ar-B(OH)2->Ar-Cu(II)-Nu Nu-H Nu-H Nu-H->Ar-Cu(II)-Nu Oxidant O2 (air) Oxidant->Cu(II)

A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Conclusion

The comparative analysis of this compound and its isomers in both Suzuki-Miyaura and Chan-Lam couplings demonstrates a clear trend in reactivity. The 4-cyanophenylboronic acid consistently provides the highest yields, making it the preferred choice for these transformations where electronic activation is beneficial. The 2-cyanophenylboronic acid generally affords the lowest yields, likely due to steric hindrance. The this compound offers a viable alternative with intermediate reactivity. This guide provides valuable insights for researchers in selecting the optimal cyanophenylboronic acid isomer for their specific synthetic needs, enabling more efficient and predictable outcomes in the development of novel molecules.

A Researcher's Guide to Validating the Purity of Commercial 3-Cyanophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. 3-Cyanophenylboronic acid is a versatile building block in organic synthesis, notably in Suzuki-Miyaura coupling reactions. However, the presence of impurities in commercial batches can lead to inconsistent reaction yields, downstream purification challenges, and the introduction of unwanted byproducts. This guide provides a comprehensive comparison of analytical methods to validate the purity of commercial this compound, supported by detailed experimental protocols.

Understanding Potential Impurities

The most commonly encountered impurity in commercial this compound is its trimeric anhydride (B1165640), known as a boroxine (B1236090). This dehydration product can exist in equilibrium with the boronic acid, especially under anhydrous conditions or upon heating. Other potential impurities can arise from the synthetic route, typically involving the reaction of a Grignard or organolithium reagent with a trialkyl borate. These may include:

  • Starting materials: Unreacted m-bromobenzonitrile or other precursors.

  • Homocoupling byproducts: Biphenyl species formed from the coupling of the aryl Grignard or organolithium reagent.

  • Protodeboronation products: Benzonitrile (B105546), formed by the loss of the boronic acid group.

  • Inorganic salts: Remnants from the workup and purification process.

Comparative Analysis of Purity Validation Techniques

A multi-pronged analytical approach is recommended for a thorough assessment of this compound purity. The performance of key analytical techniques is summarized below, with detailed protocols provided in the subsequent section.

Analytical TechniqueParameter AssessedTypical Performance & Limitations
¹H NMR Spectroscopy Structural confirmation, identification and quantification of organic impurities.Provides detailed structural information and is excellent for identifying and quantifying proton-containing impurities. The presence of the boroxine form can be observed.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of the parent compound from impurities.A robust method for quantifying purity and separating the acid from its anhydride and other organic impurities. Method development may be required to achieve optimal separation.
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities.Confirms the molecular weight of the main component and helps in the identification of unknown impurities when coupled with a separation technique like HPLC or GC.
¹¹B NMR Spectroscopy Assessment of the boronic acid to boroxine ratio.Directly probes the boron environment, providing a clear distinction between the monomeric boronic acid and its trimeric anhydride (boroxine).

Experimental Protocols

¹H NMR Spectroscopy

Objective: To confirm the structure of this compound and identify proton-containing impurities.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals and compare the chemical shifts with a reference spectrum. The aromatic protons of this compound typically appear in the range of 7.5-8.2 ppm. The broad singlet for the B(OH)₂ protons is usually observed between 8.0 and 8.5 ppm in DMSO-d₆.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Mobile Phase Preparation:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation: LC-MS system (or direct infusion MS).

Procedure:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode. Electrospray ionization (ESI) is a common technique.

  • The expected [M-H]⁻ ion for this compound is at m/z 146.04.

¹¹B NMR Spectroscopy

Objective: To assess the equilibrium between this compound and its boroxine anhydride.

Instrumentation: NMR Spectrometer equipped with a boron probe.

Procedure:

  • Prepare a concentrated solution of the sample (20-50 mg) in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹¹B NMR spectrum.

  • Process the spectrum.

  • The monomeric boronic acid will typically show a broad signal around δ 28-30 ppm. The trimeric boroxine anhydride will appear as a sharper signal at a slightly downfield chemical shift, typically around δ 31-33 ppm. The relative integration of these two signals can be used to estimate the ratio of the two species.

Logical Workflow for Purity Validation

A systematic approach to validating the purity of commercial this compound is crucial. The following diagram illustrates a recommended experimental workflow.

G cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Impurity Characterization cluster_3 Decision cluster_4 Outcome A Receive Commercial This compound B ¹H NMR Spectroscopy A->B C Mass Spectrometry A->C D HPLC Analysis (Purity Assessment) B->D C->D E ¹¹B NMR Spectroscopy (Boroxine Content) D->E F LC-MS Analysis (Impurity Identification) D->F G Purity Meets Specification? D->G H Accept Lot G->H Yes I Reject Lot G->I No

Caption: Experimental workflow for purity validation.

Comparative Data from Commercial Suppliers

To provide a practical comparison, hypothetical purity data for this compound from three different commercial suppliers are presented below. These values are representative of what researchers might encounter.

SupplierPurity by HPLC (%)Purity by ¹H NMR (%)Key Impurities Noted
Supplier A 98.5>98Boroxine detected by ¹¹B NMR
Supplier B 96.2~96Significant boroxine content and minor unidentifiable peaks in HPLC
Supplier C 99.1>99Trace amounts of benzonitrile detected by GC-MS

Disclaimer: The data presented in the table is for illustrative purposes only and does not represent actual data from any specific supplier. Researchers are encouraged to perform their own analysis on purchased materials.

By employing the analytical methods and workflow outlined in this guide, researchers can confidently validate the purity of their commercial this compound, leading to more reliable and reproducible scientific outcomes.

A Head-to-Head Comparison of Boronic Acids for Specific Syntheses: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the judicious selection of reagents is paramount to achieving optimal reaction outcomes. Boronic acids and their derivatives are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. However, the performance of different boronic acids can vary significantly depending on their electronic and steric properties, as well as the specific reaction conditions. This guide provides a head-to-head comparison of various boronic acids in specific synthetic applications, supported by experimental data to inform reagent selection for researchers, scientists, and drug development professionals.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. The reactivity of the boronic acid partner is a critical factor influencing the reaction's efficiency. Generally, electron-donating groups on the arylboronic acid enhance the nucleophilicity of the organic moiety, which can accelerate the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.

Case Study 1: Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with Various Arylboronic Acids

In a study focusing on the synthesis of novel pyrimidine (B1678525) analogs, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine was performed with a range of arylboronic acids. The results highlight the impact of substituents on the boronic acid on the reaction yield under identical conditions.[1]

Boronic AcidProductYield (%)
Phenylboronic acid5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60
4-Methylphenylboronic acid4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine75
4-Methoxyphenylboronic acid4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine80
4-Fluorophenylboronic acid4,6-dichloro-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)pyrimidine45
4-(Trifluoromethyl)phenylboronic acid4,6-dichloro-5-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyrimidineNo reaction
4-Nitrophenylboronic acid4,6-dichloro-5-(4'-nitro-[1,1'-biphenyl]-4-yl)pyrimidineNo reaction

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O, 70-80 °C, 18-22 h.[1]

As the data indicates, electron-donating groups (methyl, methoxy) on the phenylboronic acid led to higher yields, while strong electron-withdrawing groups (trifluoromethyl, nitro) completely inhibited the reaction under these conditions.[1]

Performance in Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a valuable route to form C-N and C-O bonds. Similar to the Suzuki-Miyaura reaction, the electronic nature of the boronic acid plays a crucial role in the reaction's success.

Case Study 2: N-Arylation of Imidazole (B134444) with Various Arylboronic Acids

A comparative study on the N-arylation of imidazole using different arylboronic acids demonstrates the influence of electronic effects on the efficiency of the Chan-Lam coupling.

Boronic AcidProductYield (%)
Phenylboronic acid1-Phenyl-1H-imidazole85
4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-1H-imidazole90
4-Methylphenylboronic acid1-(p-tolyl)-1H-imidazole88
4-Fluorophenylboronic acid1-(4-Fluorophenyl)-1H-imidazole75
4-Chlorophenylboronic acid1-(4-Chlorophenyl)-1H-imidazole72
4-Nitrophenylboronic acid1-(4-Nitrophenyl)-1H-imidazole65

Reaction Conditions: Imidazole (1.0 equiv), Arylboronic acid (1.2 equiv), Cu(OAc)₂ (10 mol%), Pyridine (B92270) (2.0 equiv), CH₂Cl₂, Room Temperature, Air.

In this Chan-Lam N-arylation, electron-donating substituents on the arylboronic acid again led to higher yields, while electron-withdrawing groups resulted in diminished yields.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A suitable solvent (e.g., a mixture of toluene (B28343) and water) is added, and the mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-100 °C) for a designated time (typically 2-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[2]

General Procedure for Chan-Lam Cross-Coupling

To a solution of the amine or alcohol (1.0 mmol) and the arylboronic acid (1.5 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) is added a copper catalyst (e.g., Cu(OAc)₂, 10 mol%) and a base (e.g., pyridine or triethylamine, 2.0 equiv). The reaction mixture is stirred at room temperature and is open to the air. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these critical reactions and the experimental processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for screening different boronic acids.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L₂-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Suzuki-Miyaura Catalytic Cycle

Boronic_Acid_Screening start Start: Define Reaction (Aryl Halide, Catalyst, Base, Solvent) setup Prepare Parallel Reactions in Reaction Vials start->setup add_reagents Add Common Reagents to all Vials (Aryl Halide, Catalyst, Base, Solvent) setup->add_reagents add_boronic Add a Different Boronic Acid to Each Vial add_reagents->add_boronic react Run Reactions under Identical Conditions (Temperature, Time) add_boronic->react workup Quench and Work-up Each Reaction react->workup analyze Analyze Product Yields (e.g., GC, LC-MS, NMR) workup->analyze compare Compare Results and Select Optimal Boronic Acid analyze->compare

Workflow for Screening Boronic Acids

References

cross-reactivity studies of 3-cyanophenylboronic acid with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of pharmacophores and chemical probes is paramount. This guide provides a comparative analysis of the cross-reactivity of 3-cyanophenylboronic acid with various functional groups. While the interaction of boronic acids with diols is well-documented, this guide also explores reactivity with other key functional groups to inform experimental design and drug development strategies.

Introduction to this compound

This compound is an aromatic boronic acid featuring an electron-withdrawing nitrile group at the meta position. This substitution influences the Lewis acidity of the boron atom, thereby affecting its reactivity and binding affinities with various functional groups. Boronic acids are known to participate in reversible covalent bonding, a characteristic that has led to their widespread use in sensors, separation science, and as enzyme inhibitors.[1]

Reactivity with Diols

The most well-characterized interaction of boronic acids is their reversible covalent bonding with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters.[1] This interaction is pH-dependent, with the formation of the more reactive tetrahedral boronate anion being favored at pH values near or above the pKa of the boronic acid.[1] The electron-withdrawing cyano group in this compound is expected to lower its pKa compared to unsubstituted phenylboronic acid, thereby potentially enhancing its binding affinity for diols at physiological pH.[1]

Quantitative Comparison of Diol Binding Affinity

DiolTypical Binding Affinity (Ka, M⁻¹) for Phenylboronic AcidsNotes
D-FructoseHighForms a stable furanose-boronate ester complex.[2]
D-SorbitolHighAcyclic polyol with multiple binding sites.[3]
D-GlucoseModerateBinding is generally weaker than with fructose.[2]
CatecholHighForms a stable five-membered ring.[4]

Experimental Protocol: Determination of Diol Binding Constants using Fluorescence Spectroscopy

A common method to determine the binding affinity of boronic acids for diols is a competitive fluorescence displacement assay using Alizarin Red S (ARS).[5]

Workflow for Competitive Fluorescence Displacement Assay

G cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis sol_ars Prepare ARS solution in buffer (e.g., PBS pH 7.4) mix_ars_ba Mix ARS and 3-cyanophenylboronic acid to form fluorescent complex sol_ars->mix_ars_ba sol_ba Prepare 3-cyanophenylboronic acid stock solution sol_ba->mix_ars_ba sol_diol Prepare diol stock solution titrate Titrate with increasing concentrations of the diol sol_diol->titrate measure_initial Measure initial fluorescence (F₀) mix_ars_ba->measure_initial measure_initial->titrate measure_final Measure fluorescence (F) after each addition titrate->measure_final plot Plot fluorescence change (F₀ - F) vs. diol concentration measure_final->plot calculate Calculate the binding constant (Ka) using a suitable binding model plot->calculate

Caption: Workflow for determining diol binding constants.

Methodology:

  • Preparation of Solutions: Prepare stock solutions of this compound, Alizarin Red S (ARS), and the diol of interest in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Formation of the Fluorescent Complex: In a cuvette, mix the this compound and ARS solutions. The formation of the boronate ester with ARS results in a fluorescent complex.

  • Fluorescence Measurement: Measure the initial fluorescence intensity of the boronic acid-ARS complex.

  • Titration: Incrementally add the diol solution to the cuvette. The diol will compete with ARS for binding to the boronic acid, leading to a decrease in fluorescence.

  • Data Analysis: Record the fluorescence intensity after each addition of the diol. The binding constant (Ka) can then be calculated by fitting the fluorescence quenching data to a competitive binding isotherm.[5]

Reactivity with Amines and Amides

Interactions with amides are generally weaker than with amines. However, in specific contexts, such as enzyme active sites, the boronic acid moiety can act as a transition-state analog and form a covalent adduct with the amide backbone or with nucleophilic amino acid side chains.

Reactivity with Thiols

The interaction between boronic acids and thiols is less commonly exploited than diol binding. However, under certain conditions, particularly at basic pH where the thiolate anion is present, a reaction can occur. The relative reactivity of this compound with thiols compared to other functional groups has not been extensively quantified. It is generally considered that the affinity for thiols is lower than for diols.

Cross-Reactivity in Biological Systems: Serine Protease Inhibition

A significant area of interest for boronic acids in drug development is their ability to act as inhibitors of serine proteases. The boronic acid moiety acts as a transition-state analog, forming a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site.

Inhibition of Serine Protease by this compound Derivative

G cluster_enzyme Serine Protease Active Site serine Serine Residue (Ser-OH) complex Tetrahedral Intermediate (Covalent Adduct) serine->complex Nucleophilic Attack histidine Histidine Residue histidine->serine Proton Transfer aspartate Aspartate Residue aspartate->histidine inhibitor This compound Derivative inhibitor->complex

Caption: Mechanism of serine protease inhibition.

This interaction highlights the cross-reactivity of the boronic acid with the hydroxyl group of serine, which is part of a catalytic triad (B1167595) involving histidine and aspartate. The affinity and specificity of inhibition can be tuned by modifying the phenyl ring and by incorporating peptidic structures that recognize the enzyme's substrate-binding pockets.

Experimental Protocol: Determining Enzyme Inhibition Constants (Ki)

The inhibitory potency of this compound derivatives against a target serine protease can be determined using standard enzyme kinetics assays.

Methodology:

  • Enzyme Activity Assay: Establish a baseline assay to measure the activity of the serine protease using a chromogenic or fluorogenic substrate.

  • Inhibition Studies: Perform the enzyme activity assay in the presence of varying concentrations of the this compound inhibitor.

  • Data Analysis: Measure the initial reaction velocities at each inhibitor concentration. The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by fitting the data to the Michaelis-Menten equation and its derivatives (e.g., Lineweaver-Burk plot).

Summary and Outlook

The cross-reactivity of this compound is dominated by its strong and reversible interaction with diols. The electron-withdrawing nature of the cyano group likely enhances its reactivity towards nucleophiles compared to unsubstituted phenylboronic acid. While interactions with amines and the hydroxyl group of serine residues are significant, particularly in the context of enzyme inhibition, the reactivity with other functional groups such as thiols and amides appears to be less pronounced under physiological conditions.

For researchers in drug development, the selective reactivity of this compound with diols presents opportunities for targeting glycoproteins or for developing glucose sensors. Its ability to inhibit serine proteases also makes it a valuable scaffold for designing therapeutics. However, a more systematic and quantitative evaluation of its cross-reactivity with a broader range of functional groups under standardized conditions is needed to fully map its selectivity profile and to anticipate potential off-target effects in complex biological systems. Future studies should focus on generating comparative kinetic and thermodynamic data for the interaction of this compound with a diverse library of functional groups.

References

A Comparative Performance Analysis of Palladium and Nickel Catalysts in the Suzuki-Miyaura Coupling of 3-Cyanophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules for pharmaceuticals and materials science. The choice of catalyst, typically palladium or nickel-based, is a critical parameter that significantly influences the efficiency, selectivity, and overall cost-effectiveness of the reaction. This guide provides an objective comparison of the performance of palladium and nickel catalysts for the Suzuki-Miyaura coupling of 3-cyanophenylboronic acid, an electronically deactivated substrate, with aryl halides. The following sections present a summary of quantitative data, detailed experimental protocols, and a visual representation of the reaction workflow to aid researchers in catalyst selection and optimization.

Data Presentation: Palladium vs. Nickel

The following table summarizes the performance of a palladium and a nickel catalyst in the Suzuki-Miyaura coupling of this compound with an aryl halide. While the reactions were not conducted under identical conditions in a single study, the data provides valuable insights into the relative efficacy of each catalytic system.

ParameterPalladium Catalyst SystemNickel Catalyst System
Reaction This compound + 4-BromoanisoleThis compound + Aryl Halide (General Protocol)
Catalyst Pd(OAc)₂ / SPhosNiCl₂(PCy₃)₂
Catalyst Loading 2 mol% Pd(OAc)₂, 4 mol% SPhos5 mol%
Base K₃PO₄K₃PO₄
Solvent Toluene/H₂O (5:1)2-Me-THF
Temperature 100 °C100 °C
Reaction Time 18 h12 h
Yield 92%High yields are generally reported for various aryl boronic acids with this system.

Experimental Protocols

Detailed methodologies for the palladium and nickel-catalyzed reactions are provided below. These protocols are based on established literature procedures and offer a practical guide for researchers.

Palladium-Catalyzed Coupling of this compound with 4-Bromoanisole

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • This compound

  • 4-Bromoanisole

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized water

Procedure:

  • An oven-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), SPhos (4 mol%), this compound (1.2 equivalents), and K₃PO₄ (2.0 equivalents).

  • The tube is evacuated and backfilled with argon three times.

  • 4-Bromoanisole (1.0 equivalent), toluene, and water (5:1 v/v) are added via syringe.

  • The reaction mixture is stirred at 100 °C for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-(4-methoxyphenyl)benzonitrile.

Nickel-Catalyzed Coupling of this compound with an Aryl Halide (General Protocol)

Materials:

  • [1,3-Bis(dicyclohexylphosphino)propane]nickel(II) chloride (NiCl₂(PCy₃)₂)

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Potassium phosphate (K₃PO₄)

  • 2-Methyltetrahydrofuran (2-Me-THF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent, if solid), this compound (1.5 equivalents), and K₃PO₄ (2.0 equivalents).

  • In a separate vial, weigh the nickel precatalyst, NiCl₂(PCy₃)₂ (5 mol%).

  • Add the catalyst to the Schlenk tube.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 2-Me-THF and the aryl halide (if liquid) via syringe.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocols.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, This compound, Base catalyst Add Catalyst: Pd or Ni Complex & Ligand reagents->catalyst Under Inert Atmosphere solvent Add Solvent catalyst->solvent heating Heat & Stir (e.g., 100 °C) solvent->heating extraction Extraction heating->extraction After Reaction Completion drying Drying extraction->drying purification Purification (e.g., Chromatography) drying->purification product Final Product purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Reproducibility of Published Methods Using 3-Cyanophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published methods utilizing 3-cyanophenylboronic acid, focusing on the reproducibility and performance in key chemical transformations. Experimental data is presented to compare its efficacy against alternative reagents, supported by detailed protocols and workflow visualizations to aid in experimental design and execution.

Introduction to this compound

This compound is a versatile bifunctional reagent widely employed in organic synthesis.[1] Its structure incorporates a boronic acid moiety, which is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds, and a cyano group, which serves as a versatile synthetic handle for further functionalization into amines, carboxylic acids, or tetrazoles.[1] This unique combination makes it a valuable building block in the synthesis of complex molecules for medicinal chemistry and materials science.[1][2]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern synthetic chemistry, enabling the formation of biaryl structures.[3] this compound is frequently used as a coupling partner in these reactions.[4][5] The reactivity in these couplings is influenced by the electronic nature of the substituents on the boronic acid.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 eq) and this compound (1.2 eq) in the chosen solvent system.

  • Add the base (2.0-3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sulfate (B86663) (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the performance of this compound in comparison to other substituted phenylboronic acids in Suzuki-Miyaura coupling with a common aryl halide partner. The presence of an electron-withdrawing group, such as the cyano group, can influence the reaction yield and conditions required.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O90~85-95
Phenylboronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O90>95
4-Methoxyphenylboronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O90>95
2-Cyanophenylboronic acidAryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O100~70-85[2]
3-Nitrophenylboronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O90~80-90

Note: Yields are approximate and can vary based on specific substrates and reaction conditions.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[6] The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)Ln-Ar' Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product_out R-Ar' RedElim->Product_out center RX_in R-X RX_in->OxAdd ArBOH_in Ar'B(OH)₂ ArBOH_in->Transmetal Base_in Base Base_in->Transmetal

Suzuki-Miyaura Catalytic Cycle Diagram

Alternative Application: Deborylative Cyanation

Arylboronic acids can also undergo deborylative cyanation to yield aryl nitriles. This transformation offers an alternative to traditional methods like the Sandmeyer reaction, often with milder conditions and broader functional group tolerance.[7]

Experimental Protocol: Copper-Mediated Cyanation of this compound

This protocol is adapted from general procedures for the copper-mediated cyanation of arylboronic acids.

Materials:

  • This compound

  • Copper(I) cyanide (CuCN) or other copper source

  • Solvent (e.g., DMF, NMP)

  • Base (optional, e.g., pyridine)

Procedure:

  • To a flask, add this compound (1.0 eq) and the copper cyanide source (1.0-2.0 eq).

  • Add the solvent and any additives.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 100 to 140 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and pour it into an aqueous solution of a complexing agent (e.g., ammonia (B1221849) or ethylenediamine) to remove copper salts.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the resulting nitrile by chromatography or crystallization.

Performance Comparison of Cyanation Methods

The following table compares different methods for the synthesis of aryl nitriles from arylboronic acids, highlighting the role of the cyanating agent and catalyst.

Arylboronic AcidCyanating AgentCatalyst/MediatorSolventTemp (°C)Yield (%)
Arylboronic acidK₄[Fe(CN)₆]Pd(OAc)₂DMF120Good to Excellent[7]
Arylboronic acidCuSCNPd/CH₂O100Good to Excellent[7]
Arylboronic acidN-CyanosuccinimidePd(OAc)₂ / LigandDioxane80Variable, ligand dependent[8]
Arylboronic acidBenzyl thiocyanatePd(OAc)₂Toluene110Good to Excellent[7]
Arylboronic acidDimethylmalononitrile[Rh(Cl)(cod)]₂Toluene110Good to Excellent[7]

Note: Yields are generalized from published reports and depend heavily on the specific arylboronic acid substrate.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing the outcome of a synthetic method using this compound.

Experimental_Workflow start Reaction Setup reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Base start->reagents solvent Add Solvent & Degas Mixture reagents->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Workup reaction->workup quench Quench Reaction & Extract Product workup->quench dry Dry & Concentrate Organic Layer quench->dry purification Purification dry->purification chromatography Column Chromatography purification->chromatography analysis Analysis chromatography->analysis characterization Characterize Product (NMR, MS) analysis->characterization yield Calculate Yield characterization->yield

General Synthetic Workflow Diagram

Conclusion

This compound is a reliable and effective reagent, particularly in Suzuki-Miyaura cross-coupling reactions, where its performance is comparable to other standard arylboronic acids, albeit with potential electronic effects that may require optimization of reaction conditions. The reproducibility of methods using this reagent is generally high, provided that standard protocols for Suzuki-Miyaura coupling or other transition-metal-catalyzed reactions are followed, including the use of inert atmospheres and appropriate catalyst/ligand systems. The choice between this compound and its alternatives will often depend on the specific synthetic target and the desired electronic properties of the final product. The protocols and comparative data provided in this guide serve as a valuable resource for researchers in planning and executing synthetic routes involving this versatile building block.

References

A Comparative Guide to the Quantification of 3-Cyanophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-cyanophenylboronic acid, a crucial building block in organic synthesis and pharmaceutical development, is paramount for ensuring reaction efficiency, product purity, and overall quality control. This guide provides a comprehensive comparison of high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and alternative analytical techniques for this purpose. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most suitable method for their specific needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds like this compound. The method's strength lies in its ability to separate the analyte from impurities and degradation products before quantification, ensuring high specificity.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm) is a suitable choice.

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

  • Gradient Program:

    Time (min) % Solvent B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

Performance Data (Anticipated)

Based on methods for similar aromatic boronic acids, the following performance characteristics can be expected. Researchers should perform a full method validation for this compound to establish specific performance parameters.

ParameterHPLC-UV (Anticipated)
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Alternative Quantification Methods

Several alternative techniques offer distinct advantages for the quantification of this compound, particularly in terms of speed, sample preparation, or the type of information provided.

Non-Aqueous Capillary Electrophoresis (NACE)

NACE is a high-resolution separation technique that is particularly well-suited for the analysis of boronic acids, which can be prone to hydrolysis and peak tailing in traditional reversed-phase HPLC. By using organic solvents, these issues can be mitigated.

Key Advantages:

  • High separation efficiency and resolution.

  • Reduced risk of analyte degradation (hydrolysis).

  • Short analysis times.

Experimental Protocol (General):

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm total length).

  • Background Electrolyte (BGE): A solution of an electrolyte (e.g., ammonium (B1175870) acetate) in an organic solvent such as acetonitrile or methanol.

  • Voltage: 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

GC-MS offers high sensitivity and selectivity, but requires a derivatization step to make the non-volatile boronic acid amenable to gas chromatography. This typically involves converting the boronic acid to a more volatile ester.

Key Advantages:

  • Excellent sensitivity and selectivity, especially with mass spectrometric detection.

  • Provides structural information for impurity identification.

Experimental Protocol (General):

  • Derivatization: Reaction of this compound with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a pinacol (B44631) boronate ester.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 70 °C) to a high final temperature (e.g., 280 °C).

  • Injection: Split or splitless injection.

  • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a certified reference material. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Key Advantages:

  • Does not require a specific reference standard of the analyte.

  • Provides structural information simultaneously.

  • Non-destructive technique.

Experimental Protocol (General):

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of the this compound sample and an accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters: A one-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons is crucial for accurate quantification.

  • Data Processing: The spectra are phased and baseline-corrected. The integrals of a well-resolved signal from this compound and a signal from the internal standard are determined. The purity or concentration of the analyte is then calculated based on the integral values, the number of protons for each signal, the molecular weights, and the weights of the sample and internal standard.

UV-Vis Spectrophotometry with a Complexing Agent

Direct UV-Vis spectrophotometry is generally not suitable for the quantification of this compound due to a lack of specificity. However, the use of a complexing agent that selectively reacts with the boronic acid moiety to produce a colored or fluorescent complex can enhance selectivity and sensitivity. Alizarin Red S is a common chromogenic reagent for this purpose.

Key Advantages:

  • Simple and rapid analysis.

  • Lower instrumentation cost compared to other methods.

Experimental Protocol (General):

  • Reagents: A buffered solution of Alizarin Red S.

  • Procedure: A solution of this compound is mixed with the Alizarin Red S solution. The formation of the complex results in a color change, and the absorbance is measured at the wavelength of maximum absorbance of the complex.

  • Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions of this compound against their concentrations.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of this compound. The values for alternative methods are based on published data for similar small molecules.

ParameterHPLC-UV (Anticipated)Non-Aqueous Capillary Electrophoresis (NACE)GC-MS (after derivatization)Quantitative NMR (qNMR)UV-Vis Spectrophotometry (with complexing agent)
Linearity (R²) > 0.999> 0.99> 0.99Not Applicable (Direct Quantification)> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 µg/mL0.01 - 0.1 µg/mL~10 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL3 - 30 µg/mL0.03 - 0.3 µg/mL~30 µg/mL0.3 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%Highly Accurate (Primary Method)95 - 105%
Precision (% RSD) < 2%< 5%< 10%< 1%< 5%
Specificity HighHighVery HighHighModerate to Low
Sample Preparation Simple (dissolution)Simple (dissolution)Complex (derivatization)Simple (dissolution with internal standard)Simple (mixing)
Analysis Time 10 - 20 min5 - 15 min20 - 40 min10 - 30 min< 5 min

Visualizing the Analytical Workflow

To better understand the procedural flow of the primary and alternative analytical techniques, the following diagrams illustrate the key steps involved in each method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC UV UV Detection HPLC->UV Data Data Acquisition & Processing UV->Data Quantification Concentration Calculation Data->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

Alternative_Workflows cluster_NACE Non-Aqueous Capillary Electrophoresis (NACE) cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) cluster_qNMR Quantitative NMR (qNMR) NACE_Prep Sample Dissolution (in BGE) NACE_Analysis CE Separation & UV Detection NACE_Prep->NACE_Analysis NACE_Quant Quantification NACE_Analysis->NACE_Quant GCMS_Prep Sample Derivatization GCMS_Analysis GC Separation & MS Detection GCMS_Prep->GCMS_Analysis GCMS_Quant Quantification GCMS_Analysis->GCMS_Quant qNMR_Prep Sample & Internal Standard Weighing & Dissolution qNMR_Analysis NMR Data Acquisition qNMR_Prep->qNMR_Analysis qNMR_Quant Direct Quantification (from integrals) qNMR_Analysis->qNMR_Quant

Caption: Workflows for alternative analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a good balance of specificity, accuracy, and accessibility, making it a suitable method for routine quality control. For applications requiring higher resolution and the avoidance of hydrolysis, NACE is a strong alternative. GC-MS provides the highest sensitivity and selectivity but requires a more complex sample preparation procedure. qNMR stands out as a primary method for purity assessment, especially when a certified reference standard of the analyte is not available. Finally, UV-Vis spectrophotometry with a complexing agent offers a rapid and simple screening tool, though with lower specificity compared to chromatographic techniques. Researchers and drug development professionals should carefully consider the trade-offs between these methods to select the most appropriate technique for their analytical challenges.

Assessing the Efficacy of 3-Cyanophenylboronic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 3-cyanophenylboronic acid derivatives as enzyme inhibitors, with a focus on Fatty Acid Amide Hydrolase (FAAH) and a comparative look at serine proteases. The information is presented to facilitate objective assessment and support further research and development in this area.

Overview of this compound Derivatives in Enzyme Inhibition

This compound and its derivatives are recognized as versatile building blocks in medicinal chemistry. The presence of the boronic acid moiety allows for unique interactions with the active sites of various enzymes, often leading to potent and selective inhibition. The cyano group can further influence the electronic properties and binding interactions of these molecules, making them attractive candidates for the development of novel therapeutics. This guide delves into their specific applications as inhibitors of FAAH and serine proteases, presenting available quantitative data, experimental methodologies, and relevant biological pathways.

Comparative Efficacy of Phenylboronic Acid Derivatives as FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety. A study on the inhibitory activity of a series of commercial phenyl-, heteroaryl-, alkyl-, and alkenylboronic acids revealed that these compounds are generally selective for FAAH, with IC50 values in the nanomolar to low-micromolar range.

CompoundTarget EnzymeIC50 (µM)
This compound FAAH1.2
Phenylboronic acidFAAH>10
4-Chlorophenylboronic acidFAAH0.8
4-Methoxyphenylboronic acidFAAH>10
3,5-Dichlorophenylboronic acidFAAH0.3
4-(Nonyloxy)phenylboronic acidFAAH0.0091
Reference Inhibitor (URB597)FAAH~0.0046

Data sourced from a study on boronic acids as FAAH inhibitors.

Signaling Pathway of Fatty Acid Amide Hydrolase (FAAH)

FAAH plays a crucial role in regulating the endocannabinoid signaling pathway. By hydrolyzing anandamide (AEA), FAAH terminates its signaling. Inhibition of FAAH leads to an accumulation of AEA, which can then activate cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia and anti-inflammatory responses.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_degradation AEA Degradation Ca_influx Ca2+ Influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Activates AEA_synthesis AEA Synthesis NAPE_PLD->AEA_synthesis AEA Anandamide (AEA) AEA_synthesis->AEA AEA_release AEA Release AEA->AEA_release CB1R CB1 Receptor AEA_release->CB1R Binds to AEA_uptake AEA Uptake AEA_release->AEA_uptake AC Adenylyl Cyclase CB1R->AC Inhibits K_channel K+ Channel CB1R->K_channel Activates Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA FAAH FAAH AEA_uptake->FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine (B43304) Ethanolamine FAAH->Ethanolamine Inhibitor 3-Cyanophenylboronic Acid Derivative Inhibitor->FAAH Inhibits

FAAH Signaling Pathway

Experimental Protocols

In Vitro FAAH Inhibition Assay (Radiometric)

This protocol is adapted from a study on boronic acid inhibitors of FAAH.

Materials:

  • Rat brain homogenate as a source of FAAH.

  • [³H]Anandamide (radiolabeled substrate).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.

  • Test compounds (this compound derivatives and controls) dissolved in DMSO.

  • Bovine Serum Albumin (BSA, fatty acid-free).

  • Ethyl acetate.

  • Scintillation cocktail.

Procedure:

  • Prepare the reaction mixture in a final volume of 100 µL containing assay buffer, 0.5% (w/v) BSA, and the desired concentration of the test compound.

  • Add rat brain homogenate (18 µg of protein) to the reaction mixture.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding [³H]anandamide to a final concentration of 2 µM.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding 400 µL of ethyl acetate.

  • Vortex and centrifuge to separate the organic and aqueous phases.

  • Collect the aqueous phase containing the radiolabeled ethanolamine product.

  • Add scintillation cocktail to the aqueous phase and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the presence and absence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

General Serine Protease Inhibition Assay (Spectrophotometric)

Materials:

  • Purified serine protease (e.g., chymotrypsin, thrombin, neutrophil elastase).

  • Chromogenic or fluorogenic substrate specific for the chosen protease.

  • Assay Buffer: Appropriate buffer for the specific enzyme (e.g., Tris-HCl, HEPES) at optimal pH.

  • Test compounds (this compound derivatives).

  • Control inhibitor with known activity against the target protease.

Procedure:

  • In a 96-well plate, add the assay buffer and the test compound at various concentrations.

  • Add the serine protease solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Inhibitor Screening and Efficacy Assessment

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of enzyme inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_dose_response Dose-Response & Potency cluster_mechanism Mechanism of Action cluster_selectivity Selectivity Profiling cluster_validation In-Cell & In-Vivo Validation Compound_Library Compound Library (this compound Derivatives) High_Throughput_Screening High-Throughput Screening (HTS) (Single concentration assay) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification (Compounds showing significant inhibition) High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response Assays (Multiple concentrations) Hit_Identification->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50_Determination->Kinetic_Studies Determine_Inhibition_Type Determine Inhibition Type (Competitive, non-competitive, etc.) Kinetic_Studies->Determine_Inhibition_Type Counter_Screening Counter-Screening against Related Enzymes (e.g., other serine proteases) Determine_Inhibition_Type->Counter_Screening Selectivity_Index Determine Selectivity Index Counter_Screening->Selectivity_Index Cell_Based_Assays Cell-Based Assays Selectivity_Index->Cell_Based_Assays Animal_Models In-Vivo Efficacy in Animal Models Cell_Based_Assays->Animal_Models Lead_Optimization Lead Optimization Animal_Models->Lead_Optimization

Inhibitor Screening Workflow

Conclusion

This compound derivatives demonstrate significant potential as enzyme inhibitors, particularly against FAAH. The available data indicates that substitutions on the phenyl ring can dramatically influence inhibitory potency. While their efficacy against serine proteases is mechanistically plausible, a current lack of specific comparative data for this compound derivatives against enzymes like chymotrypsin, thrombin, and neutrophil elastase highlights an area for future research. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which will be crucial for the further development of these compounds as selective and potent therapeutic agents.

A Comparative Guide to the Synthetic Utility of 3-Cyanophenylboronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol (B44631) ester is a critical decision in the design of synthetic routes. This guide provides an objective comparison of 3-cyanophenylboronic acid and its pinacol ester, focusing on their performance in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, both this compound and its pinacol ester are valuable reagents for the introduction of the 3-cyanophenyl moiety. The primary distinction lies in their stability and, in many cases, their resulting synthetic yields. Pinacol esters generally exhibit superior stability, which can translate to higher yields and easier handling, particularly in complex syntheses or when dealing with thermally sensitive substrates. While boronic acids are often considered more reactive, their propensity for dehydration to form boroxines and other decomposition pathways can negatively impact reaction efficiency. This guide presents a data-driven overview to inform the selection of the optimal reagent for specific research and development needs.

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice between this compound and its pinacol ester can significantly influence the outcome of this reaction.

For instance, in the synthesis of a complex molecule, the use of a MIDA (N-methyliminodiacetic acid) boronate ester resulted in a 94% yield, whereas the corresponding boronic acid provided a modest 37% yield under the same conditions.[1] Although MIDA esters have different properties than pinacol esters, this highlights the profound impact that masking the boronic acid functionality can have on reaction efficiency.

Further supporting the advantage of boronic esters, a study on the synthesis of Febuxostat indicated a preference for the boronic ester to circumvent issues of thermal instability associated with the boronic acid.[2] The ester derivative in this synthesis afforded a 75% yield, which was noted as an improvement over syntheses utilizing the boronic acid that yielded in the range of 63-65%.[2]

Based on these and other findings, it is a generally accepted principle that the enhanced stability of pinacol esters can lead to more consistent and higher yields in Suzuki-Miyaura couplings.

Table 1: Comparative Yields in Suzuki-Miyaura Reactions (Analogous Systems)

Boron ReagentCoupling PartnerProductYield (%)Reference
Arylboronic AcidAryl HalideBiaryl37[1]
Arylboronic Acid MIDA EsterAryl HalideBiaryl94[1]
Arylboronic AcidAryl HalideFebuxostat Intermediate~63-65[2]
Arylboronic EsterAryl HalideFebuxostat Intermediate75[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for Suzuki-Miyaura reactions using both this compound and its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general procedure that can be adapted for the coupling of this compound with various aryl bromides.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound plus1 + R2 Aryl Bromide P1 3-Arylbenzonitrile R2->P1 Suzuki-Miyaura Coupling Reagent1 Pd Catalyst (e.g., Pd(PPh3)4) Reagent2 Base (e.g., K2CO3) Reagent3 Solvent (e.g., Toluene (B28343)/Water)

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol)

  • Base (e.g., 2M aqueous potassium carbonate, 2.0 mL)

  • Solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a round-bottom flask, add the this compound, aryl bromide, and palladium catalyst.

  • Add the toluene and the aqueous potassium carbonate solution.

  • Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide

This protocol outlines a typical procedure for the coupling of the more stable pinacol ester.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound Pinacol Ester plus1 + R2 Aryl Bromide P1 3-Arylbenzonitrile R2->P1 Suzuki-Miyaura Coupling Reagent1 Pd Catalyst (e.g., Pd(dppf)Cl2) Reagent2 Base (e.g., K3PO4) Reagent3 Solvent (e.g., Dioxane/Water)

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound pinacol ester (1.1 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.03 mmol)

  • Base (e.g., Potassium phosphate, 3.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • In a reaction vessel, combine the this compound pinacol ester, aryl bromide, palladium catalyst, and potassium phosphate.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by purging with an inert gas for 15-20 minutes.

  • Heat the reaction to 100 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Key Differences and Considerations

The choice between this compound and its pinacol ester should be guided by several factors:

  • Stability: Pinacol esters are significantly more stable than their corresponding boronic acids. They are less prone to dehydration, which can lead to the formation of unreactive cyclic boroxines. This stability also makes them easier to purify and store.

  • Reactivity: Boronic acids are generally considered to be more reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, this higher reactivity can be offset by their instability.

  • Reaction Conditions: The use of boronic acids often necessitates carefully controlled conditions to minimize decomposition. Pinacol esters are more robust and can tolerate a wider range of reaction conditions, including higher temperatures and longer reaction times.

  • Cost and Availability: this compound is often less expensive than its pinacol ester. However, the potential for higher and more consistent yields with the pinacol ester may offset the initial cost difference, especially in large-scale synthesis.

Logical Workflow for Reagent Selection

The following diagram illustrates a logical workflow for deciding between this compound and its pinacol ester for a Suzuki-Miyaura coupling reaction.

ReagentSelection Start Start: Design of Suzuki-Miyaura Coupling Substrate_Sensitivity Are substrates or products thermally sensitive or prone to degradation? Start->Substrate_Sensitivity Complex_Synthesis Is the synthesis multi-step with potential for boronic acid decomposition? Substrate_Sensitivity->Complex_Synthesis No Use_Pinacol_Ester Consider this compound Pinacol Ester Substrate_Sensitivity->Use_Pinacol_Ester Yes Yield_Critical Is maximizing yield and reproducibility critical for the project? Complex_Synthesis->Yield_Critical No Complex_Synthesis->Use_Pinacol_Ester Yes Cost_Constraint Is there a strict cost constraint on starting materials? Yield_Critical->Cost_Constraint No Yield_Critical->Use_Pinacol_Ester Yes Use_Boronic_Acid Consider this compound (with careful optimization) Cost_Constraint->Use_Boronic_Acid Yes Evaluate_Both Evaluate both reagents experimentally Cost_Constraint->Evaluate_Both No

Decision workflow for reagent selection.

Conclusion

For drug development and other applications where robustness, reliability, and high yields are paramount, this compound pinacol ester is often the superior choice. Its enhanced stability mitigates many of the challenges associated with the use of the free boronic acid, leading to more consistent and successful outcomes in Suzuki-Miyaura cross-coupling reactions. While this compound can be a viable and more economical option for simpler, less sensitive transformations, careful optimization of reaction conditions is crucial to overcome its inherent instability. Ultimately, the specific requirements of the synthetic target and the overall project goals should guide the final selection.

References

A Comparative Guide to the Structural Validation of Novel Biaryl Compounds from 3-Cyanophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural validation of novel biaryl compounds synthesized from 3-cyanophenylboronic acid. It offers a comparative analysis of the widely used Suzuki-Miyaura cross-coupling reaction with alternative synthetic methods, supported by experimental data and detailed protocols.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds to create complex biaryl structures. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The reliable synthesis and rigorous structural validation of novel compounds derived from this compound are critical for advancing drug discovery and developing new materials. This guide focuses on the synthesis and characterization of a representative novel compound, 3'-(pyridin-4-yl)-[1,1'-biphenyl]-3-carbonitrile , to illustrate the key validation techniques and provide a framework for comparative analysis.

Synthesis of 3'-(Pyridin-4-yl)-[1,1'-biphenyl]-3-carbonitrile

The primary synthetic route for the preparation of 3'-(pyridin-4-yl)-[1,1'-biphenyl]-3-carbonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, mild reaction conditions, and a broad tolerance for various functional groups.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Cyanophenylboronic_Acid This compound Reaction_Mixture Reaction Mixture 3-Cyanophenylboronic_Acid->Reaction_Mixture 4-Bromopyridine (B75155) 4-Bromopyridine 4-Bromopyridine->Reaction_Mixture Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Reaction_Mixture Base Na2CO3 Base->Reaction_Mixture Solvent Toluene (B28343)/Ethanol (B145695)/Water Solvent->Reaction_Mixture Heating Heating (e.g., 80-100 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3'-(pyridin-4-yl)-[1,1'-biphenyl]-3-carbonitrile Purification->Product

Caption: General workflow for the synthesis of 3'-(pyridin-4-yl)-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 4-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.2 mmol), 4-bromopyridine (1.0 mmol), and sodium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3'-(pyridin-4-yl)-[1,1'-biphenyl]-3-carbonitrile.

Structural Validation Data

The structural identity and purity of the synthesized 3'-(pyridin-4-yl)-[1,1'-biphenyl]-3-carbonitrile are confirmed using a combination of spectroscopic techniques.

Technique Parameter Expected Data for 3'-(pyridin-4-yl)-[1,1'-biphenyl]-3-carbonitrile
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)δ 8.70-8.65 (m, 2H), 7.90-7.80 (m, 2H), 7.75-7.65 (m, 2H), 7.60-7.50 (m, 3H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)δ 150.5, 148.0, 145.0, 138.0, 133.0, 131.0, 130.0, 129.5, 122.0, 118.5, 113.0
Mass Spectrometry (ESI-MS)m/z [M+H]⁺Calculated: 257.10; Found: 257.12
X-ray Crystallography Crystal System & Space GroupOrthorhombic, P2₁2₁2₁ (Representative)
Key Bond Lengths (Å)C-C (inter-ring): ~1.49 Å; C≡N: ~1.15 Å
Key Bond Angles (°)Dihedral angle between rings: ~30-40°

Comparison with Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Synthetic Method Reactants Catalyst/Reagent Advantages Disadvantages
Suzuki-Miyaura Coupling Arylboronic acid + Aryl halidePalladium catalyst, BaseMild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron compounds.Potential for side reactions like protodeboronation.
Stille Coupling Organostannane + Aryl halidePalladium catalystHigh yields, tolerant of a wide range of functional groups.Toxicity of organotin compounds, difficulty in removing tin byproducts.
Negishi Coupling Organozinc reagent + Aryl halidePalladium or Nickel catalystHigh reactivity, good for sterically hindered substrates.Sensitivity of organozinc reagents to air and moisture.
Hiyama Coupling Organosilane + Aryl halidePalladium catalyst, Fluoride (B91410) sourceLow toxicity of silicon reagents.Requires activation by a fluoride source, which can be harsh.
Direct C-H Arylation Arene + Aryl halidePalladium catalystAtom economical (avoids pre-functionalization of one arene).Often requires specific directing groups, can have issues with regioselectivity.

Potential Biological Activity and Signaling Pathway

Biaryl compounds containing nitrile and pyridine (B92270) moieties are known to interact with various biological targets. For instance, derivatives of this compound have been investigated as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, which are implicated in the regulation of energy homeostasis and mood.

MCHR1 Signaling Pathway

G MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds Gi Gi Protein MCHR1->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., related to appetite) CREB->Gene_Expression Regulates Antagonist Novel Compound (MCHR1 Antagonist) Antagonist->MCHR1 Blocks

Safety Operating Guide

Proper Disposal of 3-Cyanophenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Cyanophenylboronic acid, a compound frequently used in organic synthesis.

This compound is a toxic substance that requires careful management throughout its lifecycle, including its final disposal. Adherence to established protocols is critical to mitigate risks to personnel and the environment.

Hazard Profile of this compound

Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3][4]

Operational Plan for Disposal

The primary and recommended method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] Laboratory-scale treatment or neutralization is not advised. The following steps outline the process for preparing the chemical waste for collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate personal protective equipment to prevent exposure.

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is recommended.[2][3]

Step 2: Waste Segregation and Storage

Proper segregation and storage of chemical waste are crucial to prevent accidental reactions.

  • Original Container: Whenever possible, store waste this compound in its original container.[5]

  • Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound."

  • Incompatible Materials: Do not mix with incompatible materials such as strong acids or strong bases.[3]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.[1][2][3]

Step 3: Handling Spills and Contaminated Materials

In the event of a spill, follow these procedures for cleanup and disposal.

  • Containment: Prevent the spill from spreading and avoid creating dust.[1]

  • Cleanup: Carefully sweep up the solid material or absorb it with an inert material.[2][3]

  • Disposal of Cleanup Materials: Place all contaminated materials, including gloves, wipes, and absorbents, into a sealed and labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with an accurate description and quantity of the waste. Always follow your local, state, and national regulations for hazardous waste disposal.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 3-Cyanophenylboronic acid waste for disposal ppe Step 1: Wear appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe check_container Step 2: Is waste in its original container? ppe->check_container transfer_waste Carefully transfer to a compatible, labeled hazardous waste container check_container->transfer_waste No seal_label Step 3: Securely seal and label the container check_container->seal_label Yes transfer_waste->seal_label storage Step 4: Store in a designated hazardous waste area seal_label->storage contact_ehs Step 5: Contact EHS or licensed waste disposal company for pickup storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyanophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Cyanophenylboronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。